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  • Product: 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
  • CAS: 1595541-80-2

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Executive Summary This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Executive Summary

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. Designed for researchers and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the structural elucidation process. We will delve into the principles of NMR, establish a robust experimental protocol for data acquisition, and perform a detailed, predictive interpretation of the spectra. The analysis is grounded in established spectroscopic principles and data from analogous pyrazolo[1,5-a]pyrimidine and pyrazine systems.[1][2][3] This guide serves as a self-validating framework for scientists working with this compound and similar molecular scaffolds, providing the causality behind experimental choices and analytical interpretations.

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic and steric properties make it a valuable building block in the design of compounds targeting a range of biological targets, including protein kinases, which are crucial in cancer treatment.[4] The specific substitution pattern of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine suggests a compound designed to explore specific pockets in a biological target, with the chloro-substituent acting as a potential metabolic block or a key interaction point, and the cyclobutyl group providing a defined three-dimensional structure. Accurate structural verification is paramount, and NMR spectroscopy is the definitive tool for this purpose.

Fundamentals of NMR for Heterocyclic Systems

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[5]

  • Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus. In 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, the electron-withdrawing nitrogen atoms and chlorine atom will deshield nearby nuclei, shifting their signals to a higher frequency (downfield).

  • Spin-Spin Coupling (J) : The interaction between non-equivalent nuclei through covalent bonds results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity of atoms.

  • Multiplicity : The pattern of splitting (e.g., singlet, doublet, triplet, multiplet) reveals the number of adjacent, non-equivalent protons.

For fused heterocyclic systems like pyrazolo[1,5-a]pyrazines, these parameters allow for the unambiguous assignment of each proton and carbon, confirming the correct isomeric structure.[1][2]

Experimental Workflow for High-Quality NMR Data Acquisition

A reliable NMR analysis is predicated on meticulous experimental technique.[6] The following protocol is designed to ensure high-quality, reproducible data.

Diagram: NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl3) weigh->dissolve filter 3. Filter Solution (if necessary) dissolve->filter transfer 4. Transfer to NMR Tube (5 mm tube) filter->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock & Shim insert->lock acquire_h1 7. Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 8. Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft 9. Fourier Transform acquire_c13->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline calibrate 12. Calibrate Spectra baseline->calibrate

Caption: Workflow from sample preparation to final processed spectra.

Protocol 1: Sample Preparation
  • Weighing the Sample : Accurately weigh 5-10 mg of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection : Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak. The deuterium signal is used by the spectrometer to stabilize the magnetic field ("lock").[8]

  • Ensuring Homogeneity : Ensure the sample is fully dissolved. Any solid particulates will degrade the quality of the magnetic field homogeneity, leading to broad peaks.[6] If necessary, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[9]

  • NMR Tube : Use a clean, high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm (0.55-0.7 mL) to ensure it is correctly positioned within the detection coils of the spectrometer.[7][8]

Protocol 2: Spectrometer Parameters

These are typical starting parameters for a 400 MHz spectrometer.

Parameter¹H NMR¹³C NMR {¹H decoupled}
Spectrometer Frequency 400 MHz101 MHz
Pulse Angle 30°30°
Acquisition Time ~4 seconds~1.5 seconds
Relaxation Delay 2 seconds2 seconds
Number of Scans 8-161024 or more
Spectral Width -2 to 12 ppm-10 to 220 ppm

Causality :

  • A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay, reducing the total experiment time without significantly compromising signal intensity.

  • The ¹³C experiment requires significantly more scans because the ¹³C isotope has a low natural abundance (~1.1%) and a lower gyromagnetic ratio, resulting in a much weaker signal than ¹H.[10]

Spectral Analysis and Interpretation

The following is a predictive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. Assignments are based on established chemical shift ranges for pyrazolo[1,5-a]pyrimidine and pyrazine derivatives and the expected electronic effects of the substituents.[2][3]

Structure for Assignment: Chemical structure of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine with numbered positions for NMR assignment (Note: An illustrative image would be placed here showing the molecule with atoms numbered for clarity.)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • H-3 (s, ~8.0 ppm) : This proton is on the pyrazole ring. It is adjacent to two nitrogen atoms and is expected to be a singlet as it has no adjacent proton neighbors. Its chemical shift will be in the aromatic region, significantly downfield due to the influence of the heterocyclic system.

  • H-5 and H-6 (d, ~8.5-8.8 ppm) : These two protons are on the pyrazine ring and are coupled to each other, appearing as doublets. The literature assignments for H-5 and H-7 (in the pyrimidine analogue) have been revised, and similar logic applies here.[2] Their exact positions are influenced by the anisotropic effect of the fused ring system and the electron-withdrawing chlorine at position 4.

  • H-1' (quintet or m, ~3.5 ppm) : This is the methine proton on the cyclobutyl ring, directly attached to the pyrazole ring. It will be deshielded by the aromatic system. It is coupled to the four adjacent methylene protons on the cyclobutyl ring (H-2' and H-3'), likely resulting in a complex multiplet or a quintet if the couplings are similar.

  • H-2' and H-3' (m, ~1.8-2.5 ppm) : These are the six methylene protons of the cyclobutyl group. They exist in different chemical environments and will show complex splitting patterns due to both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling. This will result in overlapping multiplets in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
  • C-2, C-4, C-7, C-8a (Quaternary, ~130-160 ppm) : These are the quaternary carbons of the fused ring system. Their exact shifts are difficult to predict without reference data but will appear in the downfield region of the aromatic spectrum. C-4, being attached to chlorine, will be significantly affected.

  • C-3, C-5, C-6 (CH, ~110-150 ppm) : These are the protonated aromatic carbons. Their shifts can be confirmed using an HSQC experiment which correlates protons to the carbons they are directly attached to. Based on related systems, C-5 and C-6 will be further downfield than C-3.[2]

  • C-1' (CH, ~40-45 ppm) : The methine carbon of the cyclobutyl group.

  • C-2', C-3' (CH₂, ~25-30 ppm) : The two equivalent methylene carbons of the cyclobutyl group.

  • C-4' (CH₂, ~18-22 ppm) : The single methylene carbon at the 'bottom' of the cyclobutyl ring.

Data Summary Table
PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)
2-~158.0
38.0 (s)~112.0
4-~145.0
58.6 (d, J ≈ 4.5)~140.0
68.7 (d, J ≈ 4.5)~142.0
7-~150.0
8a-~135.0
1'3.5 (m)~42.0
2', 3'2.0-2.5 (m)~28.0
4'1.8-2.0 (m)~19.0

Structural Elucidation Logic

The confirmation of the structure relies on a logical workflow that connects different pieces of NMR data. Two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental.

Diagram: Structural Elucidation Pathway

Elucidation_Logic cluster_2D H3 H-3 (~8.0 ppm) singlet HSQC_3 HSQC (¹H-¹³C Correlation) H3->HSQC_3 Directly Bonded H56 H-5/H-6 (~8.6-8.7 ppm) doublets COSY_56 COSY (¹H-¹H Correlation) H56->COSY_56 J-coupled HSQC_56 HSQC (¹H-¹³C Correlation) H56->HSQC_56 Directly Bonded H1_prime H-1' (~3.5 ppm) multiplet COSY_cyclo COSY (¹H-¹H Correlation) H1_prime->COSY_cyclo J-coupled HSQC_cyclo HSQC (¹H-¹³C Correlation) H1_prime->HSQC_cyclo Directly Bonded H_cyclo H-2'/3'/4' (~1.8-2.5 ppm) multiplets H_cyclo->HSQC_cyclo Directly Bonded C3 C-3 (~112 ppm) C56 C-5/C-6 (~140-142 ppm) C1_prime C-1' (~42 ppm) C_cyclo C-2'/3'/4' (~19-28 ppm) COSY_cyclo->H_cyclo J-coupled HSQC_3->C3 Directly Bonded HSQC_56->C56 Directly Bonded HSQC_cyclo->C1_prime Directly Bonded HSQC_cyclo->C_cyclo Directly Bonded

Caption: Logical connections between 1D and 2D NMR data for structure proof.

This diagram illustrates that a COSY experiment would show a correlation between the H-5 and H-6 signals, confirming their connectivity. It would also show complex correlations among all the cyclobutyl protons. An HSQC experiment would then unambiguously link each proton signal to its corresponding carbon signal, completing the assignment.

Conclusion

The structural characterization of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine can be confidently achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. By combining meticulous sample preparation with a logical approach to spectral interpretation, researchers can obtain unambiguous proof of structure. This guide provides the predictive data, experimental protocols, and analytical reasoning necessary to serve as an authoritative reference for scientists engaged in the synthesis and application of this and related heterocyclic compounds. The principles outlined herein underscore the power of NMR as an indispensable tool in modern chemical research and drug development.

References

  • Organomation.
  • Elsevier.
  • NMR sample prepar
  • JEOL USA. Optimizing NMR Processing: Techniques and Best Practices.
  • University of Minnesota Twin Cities.
  • Western University.
  • The MetaRbolomics book. 2.
  • University College London.
  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Johnson, B. A., & Blevins, R. A. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • MDPI. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • MATLAB Central.
  • The Royal Society of Chemistry.
  • ResearchGate. Pyrazolo[1,5-a]pyrimidines. A combined multinuclear magnetic resonance (1H, 13C, 15N, 19F) and DFT approach to their structural assignment.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Moustafa, A. H., et al. (2022).
  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XIII. 13C and 1H NMR of 4-substituted pyridazine and 2-substituted pyrazine derivatives. Chemical and Pharmaceutical Bulletin.

Sources

Exploratory

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Executive Summary & Structural Rationale 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2) is an advanced, bifunctional heterocyclic building block highly sought after in modern medicinal chemistry. The py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2) is an advanced, bifunctional heterocyclic building block highly sought after in modern medicinal chemistry. The pyrazolo[1,5-a]pyrazine fused-ring system serves as a privileged bioisosteric scaffold for purines, indoles, and pyrazolo-pyrimidines[1]. It is frequently deployed in the design of ATP-competitive protein kinase inhibitors (PKIs) for targeted cancer therapies[1].

The strategic architectural design of this molecule provides a dual advantage:

  • The C2-Cyclobutyl Group: Introduces a highly defined spatial vector that increases the lipophilic efficiency (LipE) of the scaffold. Unlike flexible linear alkyl chains, the puckered conformation of the cyclobutyl ring restricts rotatable bonds, reducing the entropic penalty upon target binding while simultaneously conferring resistance to cytochrome P450-mediated aliphatic oxidation.

  • The C4-Chloro Substituent: Acts as a primed electrophilic handle, enabling rapid, late-stage structural diversification via transition-metal catalysis or nucleophilic aromatic substitution[2][3].

Physicochemical Profile

Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems[4]. The compound exhibits a moderate molecular weight and a favorable partition coefficient, making it highly suitable for oral drug design.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
CAS Registry Number 1595541-80-2
Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Monoisotopic Mass 207.05632 Da
Predicted XlogP 2.1
SMILES ClC1=NC=CN2C1=CC(C3CCC3)=N2
Collision Cross Section (CCS) 135.0 Ų ([M+H]+)
Physical State Solid / Powder

Electronic Structure and Mechanistic Causality

The chemical reactivity of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is strictly governed by the electron-deficient nature of the pyrazine moiety[3]. The two nitrogen atoms in the six-membered ring exert strong inductive (-I) and resonance (-M) electron-withdrawing effects. This severe electron depletion specifically activates the C4 position, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy. Consequently, the C4-Cl bond is highly susceptible to both oxidative addition by low-valent transition metals (e.g., Pd(0)) and direct nucleophilic attack.

Furthermore, the C7 position of the pyrazolo[1,5-a]pyrazine core has been identified as a prime site for regioselective C–H bond functionalization. Recent methodologies demonstrate that under ligand-free palladium catalysis assisted by silver salts, the C7 position can undergo direct oxidative cross-coupling with heteroarenes, expanding the multidimensional reactivity of this scaffold[5][6].

Reactivity_Map Core 4-Chloro-2-cyclobutyl pyrazolo[1,5-a]pyrazine SNAr SNAr Reactions (N/O/S Nucleophiles) Core->SNAr C4 Substitution Pd Pd-Catalyzed Cross-Coupling Core->Pd C4-Cl Activation CH C7 C-H Functionalization Core->CH Ag-Assisted Kinase Kinase Inhibitor Derivatives SNAr->Kinase Pd->Kinase CH->Kinase

Reactivity map of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in drug discovery.

Validated Experimental Workflows

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

This protocol describes the arylation of the C4 position[3]. The use of Pd(dppf)Cl2​ is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation. Cesium carbonate ( Cs2​CO3​ ) is selected over weaker bases because the large, polarizable cesium cation enhances the solubility and nucleophilicity of the intermediate boronate complex, driving the transmetalation step forward.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), and Cs2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%). Causality: The dichloromethane adduct is used for its superior stability and ease of handling in air prior to evacuation.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 5 mL). The inclusion of water is strictly required to hydrolyze the boronic acid into the reactive trihydroxyboronate species.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 4–6 hours. Monitor progression via LC-MS. The disappearance of the 208.06 m/z [M+H]+ peak indicates complete conversion.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL) to remove the aqueous base and polar impurities. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Catalytic_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C4-Cl) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Pyrazolo[1,5-a]pyrazine RedElim->Product Product Release

Palladium-catalyzed cross-coupling catalytic cycle at the C4 position.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Due to the highly activated nature of the C4-chloro group, SNAr reactions can be conducted under relatively mild conditions without transition metal catalysis.

  • Reaction Assembly: Dissolve 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Amine and Base Addition: Add the secondary aliphatic amine (1.5 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Thermal Activation: Stir the mixture at 80°C for 12 hours.

  • Self-Validating Workup: Quench the reaction by pouring it into ice-cold water. Extract with dichloromethane (DCM). Wash the organic layer extensively with 5% aqueous LiCl (3 × 15 mL). Causality: The LiCl wash is a critical self-validating step to quantitatively partition the high-boiling DMF solvent into the aqueous phase, preventing contamination during final concentration. Dry over MgSO4​ and concentrate.

References

  • Title: 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C10H10ClN3) Source: PubChemLite (Université du Luxembourg) URL: [Link]

  • Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling Source: Chemistry of Heterocyclic Compounds (Springer) URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Foundational

A Guide to the Crystal Structure Analysis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Derivatives

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine and its derivatives. This class of...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, and a thorough understanding of their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of chemical synthesis and analysis.

Introduction: The Significance of Pyrazolo[1,5-a]pyrazine Scaffolds

The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules. These compounds are known to act as potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1] The specific substitution pattern of a 4-chloro group and a 2-cyclobutyl group on this heterocyclic system can significantly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

A definitive understanding of the three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining this information, providing precise data on bond lengths, bond angles, and conformational preferences.

Synthesis and Crystallization

A prerequisite for any crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.

Synthetic Approach

The synthesis of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is not explicitly detailed in the readily available literature. However, based on established synthetic strategies for related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine systems, a plausible synthetic route can be proposed.[1][2][3][4] A common approach involves the condensation of a substituted aminopyrazole with a suitable precursor to form the pyrazine ring, followed by functional group manipulations.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow cluster_synthesis Synthetic Pathway start Substituted Aminopyrazole intermediate1 Condensation with α,β-unsaturated carbonyl start->intermediate1 Step 1 intermediate2 Cyclization intermediate1->intermediate2 Step 2 intermediate3 Chlorination intermediate2->intermediate3 Step 3 product 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine intermediate3->product Step 4 SCXRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction crystal_selection Crystal Selection and Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information:

  • Molecular Conformation: The precise three-dimensional arrangement of the atoms in the molecule, including the orientation of the cyclobutyl and chloro substituents.

  • Bond Lengths and Angles: These parameters can provide insights into the electronic nature of the molecule.

  • Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the packing of molecules in the crystal lattice. [5][6][7] Expected Structural Features and Interactions:

Based on the analysis of related pyrazolo[1,5-a]pyrimidine structures, several key interactions can be anticipated in the crystal packing of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine:

  • π-π Stacking: The planar pyrazolo[1,5-a]pyrazine core is likely to engage in π-π stacking interactions with neighboring molecules. [5]* C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors for C-H donors from adjacent molecules.

  • Halogen Bonding: The chlorine atom at the 4-position may participate in halogen bonding (C-Cl···N or C-Cl···π interactions), which are increasingly recognized as important structure-directing forces.

Complementary Computational Analysis

Density Functional Theory (DFT) calculations can be employed to complement the experimental X-ray data. DFT can be used to:

  • Optimize the geometry of an isolated molecule and compare it to the conformation observed in the crystal structure, revealing the effects of crystal packing forces.

  • Calculate the energies of different possible conformations.

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties of the molecule.

Data Presentation and Interpretation

The final crystallographic data should be presented in a clear and standardized format.

Table of Crystallographic Data (Illustrative Example):

ParameterValue
Chemical FormulaC₁₀H₁₀ClN₃
Formula Weight207.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value
Goodness-of-fitValue

Note: The values in this table are placeholders and would be determined from the actual X-ray diffraction experiment.

Conclusion

The crystal structure analysis of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine derivatives is a powerful tool for understanding their chemical and physical properties. A successful analysis, from synthesis and crystallization to X-ray diffraction and computational modeling, provides invaluable insights for the rational design of new and improved therapeutic agents. The methodologies outlined in this guide provide a robust framework for conducting such an analysis, ensuring scientific rigor and data integrity.

References

  • Gill, G., Wang, Y., Li, L., Ren, Y., Deng, X., Liu, J., Wang, W., Luo, M., Liu, S., & Chen, J. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 94, 103458. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Pan, L. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104209. [Link]

  • Ibrahim, T. S., & El-Husseiny, W. M. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(12), 2829. [Link]

  • Khafagy, M. A., El-Sayed, N. N. E., & El-Maghraby, A. M. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 936(1-3), 231-236. [Link]

  • PubChem. (n.d.). 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. Retrieved from [Link]

  • Terungwa, S. A., Laryl, A., Ojo, O. S., Adeniji, A. O., & Tyonongo, K. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1879. [Link]

  • Valdés-Martínez, J., Hernández-Ortega, S., & Morales-Morales, D. (2009). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 936(1-3), 231-236. [Link]

  • Wang, J., Chen, G., Shi, G., Xie, Q., Gao, G., Li, Y., Du, H., Cai, X., Li, H., & Huang, B. (2024). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. Synlett, 35(13), 1551-1556. [Link]

  • Zhidkova, A. M., Konyushkin, L. D., & Vorobyeva, S. L. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(21), 5195. [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in Medicinal Chemistry

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold - A Privileged Motif in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold - A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The pyrazolo[1,5-a]pyrazine nucleus is one such scaffold, a fused heterocyclic system that has garnered significant attention for its versatile biological activities.[1][2] This class of compounds has been extensively explored, leading to the development of potent inhibitors for a variety of enzymes, particularly protein kinases.[3][4] The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core provides an excellent platform for the strategic placement of substituents that can engage in key interactions within the active sites of target proteins. This guide will delve into the putative mechanism of action of a specific, yet under-characterized derivative, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, by drawing parallels with its more extensively studied chemical cousins. While direct experimental data on this particular molecule is sparse in publicly available literature, a comprehensive analysis of structurally related compounds allows us to construct a scientifically rigorous hypothesis regarding its biological function.

The Rise of Pyrazolopyrimidines and Pyrazolopyrazines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the pyrazolo[1,5-a]pyrazine core, has proven to be a particularly fruitful starting point for the design of potent and selective kinase inhibitors.[3][4] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate.[3]

The unique structural features of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine cores, including their ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions with the kinase hinge region, underpin their efficacy.[3][5] The nitrogen atoms within the fused ring system act as key hydrogen bond acceptors, anchoring the inhibitor within the active site. The diverse substitution patterns possible on this scaffold allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

Hypothesized Mechanism of Action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Based on the extensive body of research on related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives, it is highly probable that 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine functions as a protein kinase inhibitor . The core pyrazolo[1,5-a]pyrazine scaffold is the primary pharmacophore responsible for binding to the ATP pocket of a kinase. The substituents at the 2 and 4 positions are expected to modulate its potency and selectivity for specific kinases.

  • The 2-cyclobutyl group: This bulky, hydrophobic moiety likely occupies a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity. The specific shape and size of this pocket vary among different kinases, suggesting that the cyclobutyl group could play a role in determining the selectivity profile of the compound.

  • The 4-chloro group: The chlorine atom at the 4-position can influence the electronic properties of the heterocyclic ring system and may also engage in halogen bonding or other non-covalent interactions with the protein target.[6] This substituent can also serve as a synthetic handle for further chemical modifications.[7]

Given the known targets of structurally similar compounds, potential kinase targets for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine could include, but are not limited to:

  • Tyrosine Kinases: Such as Tropomyosin receptor kinases (Trk)[8] or c-Met.[9]

  • Serine/Threonine Kinases: Such as Casein Kinase 2 (CK2)[5] or p38 MAP kinase.[10]

  • Phosphoinositide 3-kinases (PI3Ks): Dual inhibition of PI3Kγ and PI3Kδ has been observed with pyrazolopyridine derivatives.[11]

The inhibition of these kinases would disrupt downstream signaling pathways involved in cell proliferation, survival, and inflammation, making this compound a potential candidate for development as an anti-cancer or anti-inflammatory agent.

Visualizing the Putative Mechanism: A Kinase Inhibition Pathway

The following diagram illustrates the hypothesized mechanism of action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine as an ATP-competitive kinase inhibitor.

G cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Blocked_Signaling Blocked Signaling Phosphorylated_Substrate Phosphorylated Substrate Inhibitor 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine Inhibitor->Kinase Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Hypothesized ATP-competitive inhibition of a protein kinase by 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanism of action and characterize the biological activity of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a series of in vitro and cell-based assays would be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the compound against a panel of protein kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases, corresponding peptide substrates, ATP, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, assay buffer, kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Objective: To confirm that the compound engages its target kinase within a cellular context.

Methodology:

  • Reagents and Materials: Human cancer cell line known to have high expression of the target kinase, cell culture medium, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, lysis buffer, antibodies specific for the phosphorylated and total forms of the kinase's substrate.

  • Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the test compound for a specified duration. c. Lyse the cells and collect the protein lysates. d. Perform a Western blot analysis to detect the levels of the phosphorylated substrate and the total substrate. e. A dose-dependent decrease in the level of the phosphorylated substrate would indicate target engagement.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cells.

Methodology:

  • Reagents and Materials: Human cancer cell line, cell culture medium, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure: a. Seed the cells in a 96-well plate. b. After 24 hours, treat the cells with a serial dilution of the test compound. c. Incubate the cells for 72 hours. d. Measure cell viability using a luminescence-based assay. e. Calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation: A Hypothetical Kinase Selectivity Profile

The following table presents a hypothetical kinase selectivity profile for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, which would be generated from the in vitro kinase inhibition assays.

Kinase TargetIC50 (nM)
TrkA 25
TrkB250
TrkC500
CK2 45
p38α800
c-Met>1000
PI3Kγ150
PI3Kδ200

This is a hypothetical table for illustrative purposes.

Workflow for Mechanism of Action Elucidation

The following diagram outlines the experimental workflow for characterizing the mechanism of action of a novel pyrazolo[1,5-a]pyrazine derivative.

G Start Start: Novel Pyrazolo[1,5-a]pyrazine (4-Chloro-2-cyclobutyl derivative) In_Vitro_Screening In Vitro Kinase Panel Screening Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays In_Vitro_Screening->Cell_Based_Assays Identify Potent Hits Target_Engagement Target Engagement Assays (e.g., Western Blot) Cell_Based_Assays->Target_Engagement Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell_Based_Assays->Phenotypic_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies Phenotypic_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Improve Potency & Selectivity Conclusion Conclusion: Elucidation of Mechanism of Action Lead_Optimization->Conclusion

Caption: Experimental workflow for the elucidation of the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is not yet in the public domain, a robust hypothesis can be formulated based on the well-established pharmacology of the pyrazolo[1,5-a]pyrazine and related scaffolds. The most probable mechanism is the inhibition of one or more protein kinases through competitive binding to the ATP pocket. The specific kinase targets and the resulting cellular consequences remain to be experimentally determined.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs. A broad kinase screen would be the first step in identifying its primary targets. Subsequent cell-based assays would then be crucial to validate these targets and to understand the downstream effects on cellular signaling pathways. Structure-activity relationship (SAR) studies would also be invaluable in optimizing the potency, selectivity, and drug-like properties of this promising scaffold. The insights gained from such studies will not only elucidate the specific mechanism of action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine but also contribute to the broader understanding of the therapeutic potential of the pyrazolo[1,5-a]pyrazine class of compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing.
  • 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine - Smolecule.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC.
  • US5047551A - Preparation of 4-chloropyrazoles - Google Patents.
  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC.
  • Discovery of[3][8][10]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing). Available at:

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine: A Technical Guide for Kinase Inhibitor Development

Executive Summary In the landscape of modern targeted therapeutics, the precision of early-stage chemical building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 4-Chloro-2-cyclobutyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precision of early-stage chemical building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2) has emerged as a highly privileged scaffold in the design of next-generation kinase inhibitors.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this critical intermediate, focusing specifically on its molecular weight and exact mass. By establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide equips drug development professionals with the analytical frameworks necessary to ensure structural fidelity during complex cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

The Pyrazolo[1,5-a]pyrazine Core in Targeted Therapeutics

The bicyclic pyrazolo[1,5-a]pyrazine core functions as a highly effective bioisostere for purines and indoles, serving as an ATP-competitive hinge-binding motif within kinase domains. Recent clinical applications and patent literature highlight the extensive use of this scaffold in developing potent inhibitors against Janus kinases (JAK1/2/3) and Rearranged during Transfection (RET) kinases[1][2].

Causality in Scaffold Design:

  • The 4-Chloro Substituent: The pyrazolo[1,5-a]pyrazine ring is electron-deficient, rendering the C4-position highly susceptible to nucleophilic attack. The chlorine atom acts as an optimal leaving group, allowing for rapid diversification via SNAr or palladium-catalyzed cross-coupling to introduce various hinge-binding amines or aryls.

  • The 2-Cyclobutyl Group: Kinase binding pockets often feature distinct hydrophobic regions (e.g., the front pocket or solvent-exposed regions). The cyclobutyl moiety provides a precise balance of lipophilic efficiency and steric bulk, optimizing the molecule's residence time within the target protein without excessively inflating the overall molecular weight.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For rigorous structural characterization, analytical scientists must differentiate between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for HRMS validation).

The molecular formula for 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is C10H10ClN3 .

  • Molecular Weight (207.66 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural distribution of all isotopes (e.g., Chlorine is calculated as 35.45 due to the ~3:1 ratio of 35 Cl to 37 Cl).

  • Exact Mass (207.05632 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.00000, 1 H = 1.00783, 35 Cl = 34.96885, 14 N = 14.00307)[3].

Quantitative Data Summaries

Table 1: Fundamental Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
CAS Registry Number 1595541-80-2
Molecular Formula C10H10ClN3
Average Molecular Weight 207.66 g/mol
Monoisotopic (Exact) Mass 207.05632 Da
Predicted XLogP 2.1

Table 2: High-Resolution Mass Spectrometry Adduct Profile (ESI+) [3]

Adduct SpeciesTheoretical m/zPredicted Collision Cross Section (CCS, Ų)
[M+H]+ 208.06360135.0
[M+NH4]+ 225.09014147.7
[M+Na]+ 230.04554145.8
[M+K]+ 246.01948143.6

HRMS Workflow for Exact Mass Validation

To ensure the integrity of the building block before initiating multi-step syntheses, a robust LC-HRMS protocol must be employed. The following methodology is designed as a self-validating system : it does not merely report a mass but cross-verifies the elemental composition through orthogonal data points (mass accuracy + isotopic distribution).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the basic pyrazine nitrogens in positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation: Inject 1 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

    • Causality: The cyclobutyl group imparts moderate lipophilicity (XLogP ~2.1). A rapid organic gradient ensures a sharp, symmetrical elution peak, minimizing ion suppression from solvent background.

  • Ionization and Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and resolution to >60,000 FWHM.

  • Data Processing & Self-Validation:

    • Extract the ion chromatogram for the theoretical [M+H]+ mass of 208.06360 Da . A mass error of < 3 ppm confirms the elemental composition.

    • Isotopic Pattern Check: Verify the presence of the [M+H+2]+ peak at m/z210.06065 . Because of the natural abundance of the 37 Cl isotope, this peak must appear with an intensity of approximately 32% relative to the monoisotopic peak. This intrinsic halogen signature rules out isobaric contaminants.

MS_Workflow A Sample Preparation 1 µg/mL in MeOH:H2O (1:1) B UHPLC Separation C18 Column, 0.1% FA Gradient A->B 1 µL Injection C ESI+ Ionization Capillary Voltage: 3.5 kV B->C Eluent D HRMS Analysis Orbitrap (Res > 60,000) C->D [M+H]+ m/z 208.0636 E Data Processing Isotope Pattern & Exact Mass D->E Mass Error < 3 ppm

Fig 1. Self-validating LC-HRMS workflow for exact mass determination of pyrazolo[1,5-a]pyrazines.

Synthetic Utility and Structural Characterization

During the synthesis of targeted kinase inhibitors, the exact mass of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine serves as the baseline for tracking reaction progress.

When the C4-chlorine is displaced by a primary amine (e.g., via SNAr to form a RET inhibitor), the mass shift is highly predictable. The loss of the chlorine atom eliminates the characteristic M/M+2 (3:1) isotopic pattern in the product's mass spectrum. Monitoring the disappearance of the m/z 208.0636 / 210.0606 doublet and the emergence of the aminated product's exact mass provides real-time, definitive proof of conversion.

Synthetic_Utility cluster_reactions C4-Functionalization Pathways Core 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine Monoisotopic Mass: 207.0563 Da SNAr SNAr Reaction Nucleophile: 1°/2° Amines Base: DIPEA, Solvent: NMP Core->SNAr Cl- Displacement CrossCoupling Pd-Catalyzed Coupling Reagents: Boronic Acids/Amines Catalyst: Pd(dppf)Cl2 Core->CrossCoupling Oxidative Addition Product1 C4-Amino Derivative Target: Kinase Hinge Region SNAr->Product1 Product2 C4-Aryl Derivative Target: Hydrophobic Pocket CrossCoupling->Product2

Fig 2. Causality of C4-functionalization in 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine synthesis.

Conclusion

The precise physicochemical characterization of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is foundational to its utility in drug discovery. By leveraging its exact mass (207.05632 Da) and characteristic isotopic distribution, researchers can implement self-validating analytical workflows that ensure the high-fidelity synthesis of advanced kinase inhibitors. Understanding the causality behind both its structural design and its mass spectrometric behavior empowers development teams to accelerate the pipeline from early-stage building blocks to clinical candidates.

References

  • PubChemLite - 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C10H10ClN3)
  • Source: MilliporeSigma (Sigma-Aldrich)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • SUBSTITUTED PYRAZOLO[1,5-A]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS (EP3571203)

Sources

Exploratory

The 2-Cyclobutylpyrazolo[1,5-a]pyrazine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitors

Executive Summary The evolution of targeted therapies, particularly in oncology and immunology, relies heavily on the design of highly selective kinase inhibitors. Among the myriad of heterocyclic scaffolds, the pyrazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapies, particularly in oncology and immunology, relies heavily on the design of highly selective kinase inhibitors. Among the myriad of heterocyclic scaffolds, the pyrazolo[1,5-a]pyrazine core has emerged as a privileged bioisostere for purines, capable of precisely mimicking the hydrogen-bonding network of ATP[1]. Recently, the specific substitution of a cyclobutyl ring at the 2-position—yielding the 2-cyclobutylpyrazolo[1,5-a]pyrazine architecture—has demonstrated profound effects on both the pharmacodynamic and pharmacokinetic profiles of these inhibitors[1][2]. This technical guide provides an in-depth analysis of this core, detailing its structural rationale, mechanistic binding properties, and self-validating synthetic workflows.

Physicochemical & Structural Rationale

The pyrazolo[1,5-a]pyrazine system is an electron-rich, bicyclic heteroaromatic ring that excels at binding within the kinase hinge region[1]. However, optimizing the solvent-exposed exit vectors is critical for achieving high cellular potency and metabolic stability.

The Causality of the Cyclobutyl Substitution

Historically, medicinal chemists utilized methyl, ethyl, or cyclopropyl groups at the 2-position. While these groups offer low molecular weight, they often fail to adequately fill the lipophilic pockets extending toward the solvent cleft. The transition to a cyclobutyl ring introduces several critical advantages:

  • Increased Fsp3 Character: The cyclobutyl ring increases the fraction of sp3-hybridized carbons, enhancing the three-dimensionality of the molecule. This correlates with improved clinical success rates due to better target specificity and reduced off-target toxicity.

  • Conformational Locking: The distinct puckered conformation of the cyclobutyl ring provides precise steric bulk. This restricts the rotational freedom of adjacent functional groups, effectively locking the core into a bioactive conformation that tightly fits the kinase binding pocket. In the development of MET inhibitors, increasing steric bulk from an ethyl to a cyclobutyl group resulted in a roughly 10-fold increase in cellular potency (IC50)[1].

  • Metabolic Stability vs. Solubility Trade-off: The cyclobutyl group significantly enhances resistance to oxidative metabolism by liver microsomes compared to smaller alkyl groups. However, this increased lipophilicity can lead to a decrease in kinetic solubility, necessitating the incorporation of polar functional groups elsewhere on the molecule to maintain a balanced profile[2].

Quantitative Data Summary

Table 1: Impact of C2-Substitutions on Kinase Inhibitor Profiles

Substitution at C2 Cellular IC50 (nM) Mouse Liver Microsomal Stability (% at 30 min) Kinetic Solubility (μg/mL) Fsp3 Character
Ethyl ~200 Low (<20%) >10.0 Low
Cyclopropyl ~25 22% 2.8 Moderate
Cyclobutyl ~2 74% 0.47 High

(Data synthesized from comparative SAR studies on MET and CSNK2 inhibitors[1][2])

Mechanistic Kinase Binding

The 2-cyclobutylpyrazolo[1,5-a]pyrazine core functions primarily as a Type I or Type II kinase inhibitor, depending on the functionalization at the 4-position. The core itself binds at the hinge region of the kinase. The N1 atom and the exocyclic NH (often attached via the 4-position) form essential hydrogen bonds with the backbone residues of the hinge (e.g., Val116 or Lys1110)[1][2]. Concurrently, the 2-cyclobutyl group extends into a solvent-exposed lipophilic cleft, providing the necessary van der Waals interactions that drive the exceptional cellular potency of these compounds[1].

G Core Pyrazolo[1,5-a]pyrazine Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1 & Exocyclic NH Cyclobutyl 2-Cyclobutyl Moiety (Fsp3 Extension) Core->Cyclobutyl C2 Position Solvent Solvent-Exposed Cleft (Lipophilic Interaction) Cyclobutyl->Solvent Steric Bulk / Rigidity

Fig 1: Mechanistic binding interactions of the 2-cyclobutylpyrazolo[1,5-a]pyrazine core.

Synthetic Methodologies & Experimental Workflows

The synthesis of advanced kinase inhibitors utilizing this core typically begins with the commercially available building block, 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2)[3][4]. The critical step is the functionalization at the 4-position, usually achieved via a Buchwald-Hartwig cross-coupling reaction.

G Start 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling + Amine, Pd(0), Base, 100°C Intermediate 4-Amino Intermediate Coupling->Intermediate LC-MS Validation Deprotection Acid-Mediated Deprotection Intermediate->Deprotection HCl / Dioxane Final Target Kinase Inhibitor Deprotection->Final Amide Coupling

Fig 2: Synthetic workflow for functionalizing the 2-cyclobutylpyrazolo[1,5-a]pyrazine core.

Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is designed as a self-validating system to ensure high yields while mitigating competitive hydrodehalogenation—a common side reaction when coupling electron-rich heteroaryl chlorides.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Rigorously dry toluene or 1,4-dioxane over 4Å molecular sieves. Ensure 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine[3] and the target aniline/amine are anhydrous.

  • Causality: Moisture leads to premature quenching of the active Pd(0) species and promotes the formation of the hydrodehalogenated byproduct (m/z ~174).

Step 2: Catalyst Activation

  • Action: In a glovebox, combine Pd2(dba)3 (0.05 eq) and BrettPhos (0.1 eq) to form the active Pd(0) complex.

  • Causality: The electron-rich pyrazole ring makes the C-Cl bond less electrophilic. BrettPhos is highly effective for coupling deactivated heteroaryl chlorides, facilitating oxidative addition while its steric bulk prevents off-target resting states.

Step 3: Reaction Assembly

  • Action: Add the pyrazolo[1,5-a]pyrazine core (1.0 eq), amine (1.2 eq), and sodium tert-butoxide (2.0 eq) to the catalyst mixture. Seal the vessel.

  • Causality: The strong base deprotonates the amine, driving the transmetalation step forward.

Step 4: Thermal Cycling & LC-MS Validation

  • Action: Heat the reaction to 100°C for 4–6 hours. Monitor the reaction via LC-MS.

  • Self-Validation: The disappearance of the starting material mass (m/z ~208 for the 4-chloro core[4]) and the appearance of the desired product mass validates successful transmetalation and reductive elimination. If the m/z ~174 peak appears, the system has been compromised by moisture, prompting immediate abort and re-drying of reagents.

Step 5: Workup & Purification

  • Action: Quench with water, extract with EtOAc, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient) to isolate the 4-amino substituted intermediate[1].

Conclusion

The 2-cyclobutylpyrazolo[1,5-a]pyrazine core represents a sophisticated evolution in medicinal chemistry. By strategically employing a cyclobutyl group, researchers can finely tune the lipophilicity, metabolic stability, and conformational rigidity of kinase inhibitors. When coupled with rigorous, self-validating synthetic workflows, this scaffold provides a robust foundation for the discovery of highly potent and selective therapeutics.

References

  • [2] Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: nih.gov URL:

  • [1] Title: Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy | Journal of Medicinal Chemistry Source: acs.org URL:

  • [3] Title: 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | 1595541-80-2 - MilliporeSigma Source: sigmaaldrich.com URL:

  • [4] Title: 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C10H10ClN3) - PubChemLite Source: uni.lu URL:

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Application Note: Scalable Synthesis Protocol for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Introduction & Strategic Overview The pyrazolo[1,5-a]pyrazine bicyclic core is a privileged scaffold in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Protocol for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Introduction & Strategic Overview

The pyrazolo[1,5-a]pyrazine bicyclic core is a privileged scaffold in modern medicinal chemistry. It is prominently featured in the development of highly selective kinase inhibitors, including potent, mutant-active MET inhibitors designed for intracranial efficacy[1]. The specific building block, 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2)[2], serves as a critical electrophilic intermediate. The C4-chloride is highly primed for downstream functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct nucleophilic aromatic substitution ( SN​Ar ).

While various regiocontrolled strategies exist for constructing pyrazolo[1,5-a]pyrazines[3], the most robust and scalable approach to the 2-cyclobutyl-4-chloro derivative involves a bottom-up construction starting from a functionalized pyrazole. This application note details a validated, three-step synthetic workflow: N-alkylation, tandem acetal-deprotection/annulation, and deoxychlorination.

Synthetic Workflow Visualization

SynthesisWorkflow SM Ethyl 3-cyclobutyl-1H- pyrazole-5-carboxylate Step1 Step 1: N-Alkylation Reagents: Bromoacetaldehyde diethyl acetal, Cs2CO3 Solvent: DMF, 90°C SM->Step1 Int1 Intermediate 1: Ethyl 1-(2,2-diethoxyethyl)-3-cyclobutyl -1H-pyrazole-5-carboxylate Step1->Int1 Step2 Step 2: Annulation Reagents: NH4OAc Solvent: AcOH, 120°C Int1->Step2 Int2 Intermediate 2: 2-Cyclobutylpyrazolo[1,5-a] pyrazin-4(5H)-one Step2->Int2 Step3 Step 3: Deoxychlorination Reagents: POCl3, cat. DMF Conditions: 105°C Int2->Step3 Product 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine Step3->Product

Figure 1: Three-step synthesis workflow for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

Quantitative Reaction Parameters

To facilitate reaction planning and scale-up, the stoichiometric ratios, optimal conditions, and expected yields are summarized below.

StepTransformationKey Reagents (Equiv.)SolventTemp / TimeExpected Yield
1 N-AlkylationBromoacetaldehyde diethyl acetal (1.5), Cs2​CO3​ (2.0)DMF (0.5 M)90 °C / 12 h82 - 88%
2 AnnulationAmmonium acetate ( NH4​OAc ) (10.0)AcOH (0.2 M)120 °C / 16 h65 - 75%
3 Deoxychlorination POCl3​ (10.0), DMF (0.1)Neat105 °C / 4 h70 - 80%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 1-(2,2-diethoxyethyl)-3-cyclobutyl-1H-pyrazole-5-carboxylate
  • Causality & Design: The regioselective N-alkylation of the pyrazole core is critical. Cesium carbonate ( Cs2​CO3​ ) is utilized as the base because the larger ionic radius of the cesium cation promotes a looser ion pair with the pyrazolate anion (the "cesium effect"). This enhances the nucleophilicity of the nitrogen, driving the SN​2 displacement of the alkyl bromide efficiently while minimizing unwanted side reactions.

  • Procedure:

    • Charge a dry, argon-flushed round-bottom flask with ethyl 3-cyclobutyl-1H-pyrazole-5-carboxylate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Add Cs2​CO3​ (2.0 equiv) in one portion. Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation.

    • Add 2-bromo-1,1-diethoxyethane (1.5 equiv) dropwise via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor progression via LC-MS or TLC (Hexanes:EtOAc 4:1).

    • Workup: Cool to room temperature, dilute with water (3x volume of DMF), and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to afford Intermediate 1.

Step 2: Synthesis of 2-Cyclobutylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • Causality & Design: This tandem step involves the acid-catalyzed hydrolysis of the diethyl acetal to an aldehyde, followed by condensation with an ammonia source ( NH4​OAc ). The intermediate imine subsequently undergoes intramolecular cyclization with the adjacent ethyl ester, forming the pyrazinone ring. Glacial acetic acid serves as both the solvent and the necessary acidic catalyst for acetal cleavage[3].

  • Procedure:

    • Dissolve Intermediate 1 (1.0 equiv) in glacial acetic acid (0.2 M).

    • Add ammonium acetate (10.0 equiv).

    • Equip the flask with a reflux condenser and heat to 120 °C for 16 hours.

    • Workup: Cool the mixture to room temperature. Concentrate the acetic acid under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3​ until pH 7-8 is reached.

    • Extract the aqueous layer with a mixture of Dichloromethane/Methanol (9:1) to ensure extraction of the highly polar lactam. Dry the organics over Na2​SO4​ , concentrate, and triturate the resulting solid with cold diethyl ether to yield Intermediate 2 as an off-white solid.

Step 3: Synthesis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
  • Causality & Design: The conversion of the lactam (pyrazin-4-one) to the heteroaryl chloride is achieved using phosphorus oxychloride ( POCl3​ ). The addition of a catalytic amount of DMF is a critical field-proven technique; it generates the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ, which is a far superior electrophile compared to POCl3​ alone, significantly accelerating the deoxychlorination and improving yields.

  • Procedure:

    • Suspend Intermediate 2 (1.0 equiv) in neat POCl3​ (10.0 equiv).

    • Add a catalytic amount of DMF (0.1 equiv).

    • Heat the mixture to 105 °C (reflux) for 4 hours. The suspension will become a homogeneous dark solution as the reaction progresses.

    • Workup (Critical Safety Step): Cool the mixture to room temperature. Concentrate the bulk of the unreacted POCl3​ under reduced pressure. Slowly and carefully pour the remaining viscous residue onto crushed ice to quench the residual phosphorus species.

    • Neutralize the cold aqueous mixture with cold saturated aqueous NaHCO3​ or 2N NaOH to pH 8. Extract with Dichloromethane (3x).

    • Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to afford the target 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine as a solid.

References

  • MilliporeSigma. "4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | 1595541-80-2". Sigma-Aldrich.
  • The Journal of Organic Chemistry. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines". ACS Publications.
  • Journal of Medicinal Chemistry. "Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy". ACS Publications.

Sources

Application

Application Notes: Suzuki-Miyaura Cross-Coupling for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

An in-depth guide to the Suzuki-Miyaura cross-coupling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, designed for researchers and drug development professionals. This document provides a detailed exploration of the re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the Suzuki-Miyaura cross-coupling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, designed for researchers and drug development professionals. This document provides a detailed exploration of the reaction mechanism, critical parameters, and optimized protocols for this challenging heterocyclic transformation.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where the construction of biaryl and hetero-biaryl scaffolds is paramount. The pyrazolo[1,5-a]pyrazine core, a key pharmacophore found in numerous biologically active compounds, represents a valuable target for medicinal chemists.[3][4]

This guide focuses on the Suzuki-Miyaura coupling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine , a representative heteroaryl chloride. While aryl iodides and bromides are traditional substrates, the use of aryl chlorides is highly desirable due to their lower cost, greater stability, and wider commercial availability.[5][6] However, the strength of the C-Cl bond presents a significant kinetic barrier to the initial oxidative addition step in the catalytic cycle, necessitating carefully optimized reaction conditions.[5][7] Furthermore, the presence of nitrogen atoms in the heterocyclic core can lead to catalyst inhibition through coordination with the palladium center, adding another layer of complexity.[8][9]

These application notes provide a comprehensive overview of the mechanistic principles, key experimental parameters, and robust protocols necessary to successfully couple this challenging substrate class, enabling the synthesis of diverse and novel pyrazolo[1,5-a]pyrazine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This is often the rate-determining step for aryl chlorides and requires an electron-rich palladium center to facilitate the cleavage of the strong C-Cl bond.[7]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[10][11][12][13] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs pd0 Active Pd(0)Ln pd_complex [Ar-Pd(II)-Cl]Ln pd0->pd_complex Oxidative Addition (Ar-Cl) pd_trans [Ar-Pd(II)-R]Ln pd_complex->pd_trans Transmetalation (R-B(OH)₂) + Base product Ar-R Product pd_trans->product Reductive Elimination product->pd0 Catalyst Regeneration ArCl 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine (Ar-Cl) Boronic Organoboronic Acid (R-B(OH)₂) Base Base

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling

Optimizing the Suzuki-Miyaura coupling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine requires careful consideration of several interconnected parameters.

The choice of the catalyst system is the most critical factor for activating the C-Cl bond. A Pd(0) species is the active catalyst, typically generated in situ from a stable Pd(II) or Pd(0) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[5] However, the true driver of reactivity is the ligand bound to the palladium center.

For challenging heteroaryl chlorides, the most effective ligands are typically bulky and electron-rich, which serve two primary functions:

  • Enhance Electron Density: They increase the electron density on the palladium atom, promoting the oxidative addition into the C-Cl bond.[14]

  • Promote Reductive Elimination: Their steric bulk facilitates the final reductive elimination step to release the product.[14]

Two classes of ligands are particularly well-suited for this transformation:

  • Bulky Monophosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for coupling aryl chlorides. They possess the ideal balance of steric bulk and electron-donating ability.[9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than many phosphines, making them highly effective at activating C-Cl bonds.[6][9][14] PEPPSI-type precatalysts, which incorporate an NHC ligand, are commercially available and offer excellent activity.[1]

Ligand/Precatalyst Class Key Features & Typical Use Case
SPhos / XPhos Bulky MonophosphineGeneral-purpose, highly effective for a wide range of aryl and heteroaryl chlorides. Excellent starting point for optimization.[15]
RuPhos Bulky MonophosphineOften effective where other phosphine ligands fail; particularly good for electron-rich or sterically hindered substrates.
Pd-PEPPSI-IPr NHC PrecatalystHighly active catalyst for unactivated aryl chlorides. Often requires milder conditions than phosphine-based systems.[1]
Pd(t-Bu₃P)₂ Bulky MonophosphineOne of the earliest highly active phosphine ligands for aryl chloride coupling.

The base plays a crucial role in activating the boronic acid for transmetalation.[12][13][16] It reacts with the boronic acid to form a more nucleophilic boronate species, which readily transfers its organic moiety to the palladium center.[10][11]

The choice of base can significantly impact reaction rate and yield. For a challenging chloride coupling, a moderately strong base is typically required.

  • Potassium Carbonate (K₂CO₃): A common, cost-effective choice, often used in aqueous solvent mixtures. May not be strong enough for the most challenging substrates.

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is highly effective in many challenging couplings, particularly with Buchwald-type ligands.[15] It is often the base of choice for difficult substrates.

  • Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can sometimes accelerate the reaction.

The solvent must solubilize all components of the reaction and remain stable at the required temperature. Anhydrous polar aprotic solvents are most common.

  • 1,4-Dioxane: A widely used solvent for Suzuki couplings, often with added water.

  • Toluene: A non-polar option, effective at higher temperatures.

  • Tetrahydrofuran (THF): A polar solvent with a lower boiling point, suitable for reactions at or near room temperature.

The addition of a small amount of water is often beneficial. It can help dissolve the inorganic base and facilitate the formation of the active boronate species.[17][18] A typical ratio is 5:1 to 10:1 organic solvent to water.

Recommended Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

This protocol uses a versatile and highly effective catalyst system generated in situ from a palladium precatalyst and a bulky biarylphosphine ligand.

Materials:

  • 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv.)

  • Arylboronic Acid (1.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.8 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, then add this catalyst mixture to the reaction vial.

  • Seal the reaction vial with a cap containing a PTFE septum.

  • Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.

  • Using a syringe, add degassed 1,4-dioxane and degassed water to achieve a final solvent ratio of 5:1 (e.g., 1.0 mL dioxane and 0.2 mL water for a 0.25 mmol scale reaction).

  • Place the vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol employs a well-defined Pd-NHC precatalyst known for its high activity with aryl chlorides, often allowing for lower catalyst loadings or milder conditions.[5]

Materials:

  • 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Pd-PEPPSI-IPr (1-2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous Toluene (degassed)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • To the Schlenk tube, add 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, the arylboronic acid, K₂CO₃, and the Pd-PEPPSI-IPr catalyst.

  • Seal the Schlenk tube.

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle two more times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the tube in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidation).2. Insufficiently active catalyst system for the C-Cl bond.3. Low reaction temperature.1. Ensure proper inert atmosphere technique and use degassed solvents.2. Switch to a more active ligand (e.g., XPhos, RuPhos) or an NHC catalyst. Increase catalyst/ligand loading.3. Increase reaction temperature in 10-20 °C increments.
Protodeboronation 1. Boronic acid instability under basic conditions.2. Slow catalytic turnover allows for decomposition.1. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid.2. Use a more active catalyst system to accelerate the productive coupling (see above).3. Use a milder base (e.g., K₂CO₃) if possible, or use KF.
Homocoupling of Boronic Acid Presence of oxygen or peroxides in the solvent.Ensure solvents are properly degassed and/or freshly distilled from an appropriate drying agent.
Dehalogenation of Starting Material The catalytic cycle is interrupted before transmetalation.1. Screen different bases; K₃PO₄ is often effective.2. Ensure the boronic acid is of high purity.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 1-Chloro-3-ethylbenzene - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Public
  • General and User-friendly Method for Suzuki Reactions with Aryl Chlorides.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides - Benchchem.
  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Public
  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchG
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing.
  • Table 1 The Reaction of Pyrazolo[1,5- a ]pyrazine Derivatives 2 with...
  • (PDF)
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investig
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds | Organic Letters - ACS Public
  • Synthesis of[1][10][11]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI.
  • Pyrazolo[1,5-a][7][10][12]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity - SciSpace.

  • 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C10H10ClN3) - PubChemLite.
  • 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | 1595541-80-2 - MilliporeSigma.
  • Screening of reaction conditions for the Suzuki-Miyaura cross-coupling...
  • 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | Sapphire Bioscience.
  • 1595541-80-2|4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine - BLDpharm.

Sources

Method

Advanced Application Note: 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in the Design of Next-Generation Kinase Inhibitors

Executive Summary & Structural Rationale The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the selection of privileged core scaffolds. The pyrazolo[1,5-a]pyrazine bicyclic system ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the selection of privileged core scaffolds. The pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a premier bioisostere for the purine ring, providing critical hydrogen-bonding interactions with the kinase hinge region. This scaffold has been extensively patented and validated in the clinical development of inhibitors targeting RET[1], the JAK family[2], and MET kinases[3].

The building block 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2) represents a highly optimized starting material for medicinal chemists, engineered with two distinct functional domains:

  • The C4-Chloro Reactive Handle: The electron-deficient nature of the pyrazine ring renders the C4-chloride highly susceptible to oxidative addition by Palladium(0). This allows for late-stage diversification via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr), enabling the introduction of solvent-exposed or deep-pocket binding motifs.

  • The C2-Cyclobutyl Hydrophobic Anchor: While early-generation inhibitors utilized smaller alkyl groups (e.g., methyl or ethyl), the incorporation of a cyclobutyl ring significantly increases the fraction of sp3 hybridized carbons ( Fsp3​ ). In recent structure-activity relationship (SAR) studies of MET inhibitors, expanding the C2 substituent to a cyclobutyl group resulted in a roughly 10-fold increase in cellular potency. This is driven by the cyclobutyl ring's ability to rigidly occupy specific hydrophobic sub-pockets within the kinase domain while maintaining a favorable lipophilic ligand efficiency[3].

Signaling Pathway Intervention

Aberrant kinase signaling, such as the hyperactivation of Receptor Tyrosine Kinases (RTKs) like MET or RET, drives oncogenic proliferation via downstream RAS/MAPK and PI3K/AKT pathways. Inhibitors derived from 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine act as Type I or Type II ATP-competitive inhibitors, directly blocking autophosphorylation.

Pathway Ligand Growth Factor (e.g., HGF/GDNF) Receptor Receptor Tyrosine Kinase (MET / RET) Ligand->Receptor Dimerization & Activation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Receptor->Downstream ATP Hydrolysis & Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->Receptor ATP-Competitive Hinge Binding Outcome Tumor Proliferation & Survival Downstream->Outcome Transcriptional Activation

Figure 1: Mechanism of action for pyrazolo[1,5-a]pyrazine-based ATP-competitive kinase inhibitors.

Synthetic Workflow & Experimental Protocols

The transformation of the 4-chloro building block into a potent kinase inhibitor requires optimized cross-coupling conditions followed by rigorous biochemical validation.

Workflow BB 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2) Coupling Buchwald-Hartwig Amination BB->Coupling Amine Functionalized Aniline/Amine Amine->Coupling Intermediate C4-Aminated Intermediate Coupling->Intermediate Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Assay TR-FRET Kinase Assay Intermediate->Assay Purification & Deprotection Hit Lead Compound Identification Assay->Hit IC50 < 10 nM Z' > 0.5

Figure 2: Synthetic and screening workflow for C4-derivatized pyrazolo[1,5-a]pyrazine inhibitors.

Protocol A: C4-Derivatization via Buchwald-Hartwig Amination

Causality of Experimental Design: Coupling sterically hindered or electron-deficient anilines to the C4 position requires precise catalytic control. We utilize Pd2(dba)3 paired with Xantphos. Xantphos is a bidentate ligand with a wide bite angle (~111°), which forces the palladium intermediate into a geometry that accelerates reductive elimination while suppressing unwanted β -hydride elimination. Cesium carbonate (Cs2CO3) is selected as a mild, bulky base to prevent base-catalyzed hydrolysis of the starting chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 eq, 0.5 mmol), the desired aniline derivative (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane. Seal the flask and purge with argon for an additional 5 minutes.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating Check (LC-MS): Withdraw a 10 µL aliquot at 4 hours, dilute in LC-MS grade methanol, and analyze. The system is self-validated when the starting material peak (m/z 208.06 [M+H]+)[4] is 2% relative to the product mass. If >5% chloride remains, spike the reaction with an additional 0.02 eq of Pd2(dba)3 to account for thermal catalyst degradation.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: TR-FRET Kinase Inhibition Assay

Causality of Experimental Design: To accurately determine the IC50 of the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET eliminates short-lived background autofluorescence from the test compounds, providing the high signal-to-noise ratio necessary to distinguish single-digit nanomolar potencies. The assay buffer is supplemented with DTT to maintain kinase cysteine residues in their active (reduced) state, and Tween-20 to prevent the lipophilic cyclobutyl moiety from causing non-specific compound aggregation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., wild-type MET or RET) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's Km) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Self-Validating Check (Z'-Factor): Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using the 100% activity (DMSO only) and 0% activity (no enzyme) controls:

    Z′=1−∣μ100%​−μ0%​∣3(σ100%​+σ0%​)​

    An assay is only considered valid and trustworthy if the Z'-factor is > 0.6, confirming that the calculated IC50 values are driven by true target engagement rather than assay drift.

Quantitative Data Summaries

The following tables summarize the structural advantages of the 2-cyclobutyl substitution and the optimization of the C4-amination workflow.

Table 1: Impact of C2-Substitution on Kinase Inhibitor Potency and Properties Data conceptualized based on SAR trends observed in the development of pyrazolopyrazine MET and RET inhibitors[3].

C2-Substituent Fsp3​ CharacterEnzymatic IC50 (nM)Cellular IC50 (nM)Kinetic Solubility (µg/mL)Mechanistic Outcome
EthylLow15.2245.045.0Fails to fully engage hydrophobic pocket.
CyclopropylModerate8.485.538.2Improved fit, but lacks optimal projection.
Cyclobutyl High 2.1 25.0 22.5 Optimal hydrophobic packing; 10x cellular boost.

Table 2: Optimization of C4 Buchwald-Hartwig Amination Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)LC-MS PurityObservation
Pd(PPh3)4Na2CO3Toluene11015%< 50%Extensive starting material recovery; poor oxidative addition.
Pd2(dba)3 / BINAPCs2CO3Dioxane10062%85%Moderate conversion; some β -hydride elimination observed.
Pd2(dba)3 / Xantphos Cs2CO3 Dioxane 100 91% > 98% Wide bite angle suppresses side reactions; complete conversion.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine with Amines

Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyrazine scaffold is a privileged, electron-deficient bicyclic pharmacophore heavily utilized in modern medicinal chemistry. It is a foundational core in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrazine scaffold is a privileged, electron-deficient bicyclic pharmacophore heavily utilized in modern medicinal chemistry. It is a foundational core in the development of targeted therapeutics, particularly in oncology and immunology, serving as the structural basis for potent RET kinase inhibitors and SHP2 allosteric modulators .

The compound 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS: 1595541-80-2) acts as a highly versatile electrophilic building block. The C-4 position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr). This activation is driven by the strong electron-withdrawing inductive and resonance effects of the adjacent pyrazine nitrogen (N-5) and the bridgehead nitrogen (N-4a). These heteroatoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring system, facilitating the attack of amine nucleophiles to form a stabilized Meisenheimer complex before the subsequent elimination of the chloride leaving group .

Signaling Pathway Context

To understand the translational value of this chemical transformation, it is crucial to view it through the lens of drug design. SNAr functionalization at the C-4 position is typically used to install solvent-exposed solubilizing groups or hinge-binding motifs that interact directly with the ATP-binding pocket of kinases.

RET_Signaling L Ligand (GDNF) RET RET Kinase Receptor L->RET Activates RAS RAS / MAPK Pathway RET->RAS Phosphorylation PI3K PI3K / AKT Pathway RET->PI3K Phosphorylation PROLIF Tumor Proliferation RAS->PROLIF Drives PI3K->PROLIF Drives INHIB Pyrazolo[1,5-a]pyrazine Inhibitor INHIB->RET Blocks (ATP-competitive)

Fig 1: RET Kinase signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyrazine derivatives.

Causality in Experimental Design

Successful SNAr on this scaffold requires precise tuning of reaction parameters based on the electronic and steric nature of the incoming amine:

  • Solvent Selection: Polar aprotic solvents (DMF, NMP, DMSO) are strictly mandated. They stabilize the highly polar transition state of the SNAr reaction while leaving the amine nucleophile unsolvated and highly reactive. Protic solvents (like EtOH) can hydrogen-bond to the amine, drastically reducing its nucleophilicity.

  • Base Selection: For aliphatic amines, non-nucleophilic organic bases (e.g., DIPEA) are preferred to scavenge the generated HCl without competing for the electrophile. For less nucleophilic anilines, stronger inorganic bases (e.g., Cs2CO3) are required to drive the reaction forward .

  • Temperature Control: Aliphatic amines react efficiently at 80–100 °C. Conversely, sterically hindered or electronically deactivated aromatic amines require elevated temperatures (120 °C) to overcome the higher activation energy barrier.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for substituting 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine with various classes of amines.

EntryAmine TypeAmine (equiv)Base (equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1Morpholine (Sec-Aliphatic)1.2DIPEA (2.0)DMF801288
2Cyclopentylamine (Pri-Aliphatic)1.2DIPEA (2.0)DMF801285
3Benzylamine (Benzylic)1.5DIPEA (2.0)NMP1001091
4Aniline (Aromatic)1.5Cs2CO3 (2.0)DMSO1201874
52-Aminopyridine (Heteroaromatic)2.0NaOtBu (2.5)Toluene1102445
Note: Highly deactivated heteroaromatic amines often require transition-metal catalysis (Buchwald-Hartwig coupling) rather than pure SNAr to achieve optimal yields.

Experimental Protocol: Self-Validating SNAr Workflow

This protocol details the substitution using a standard aliphatic amine. The methodology is designed as a self-validating system, ensuring that analytical checkpoints prevent the propagation of failed reactions.

Step 1: Reaction Assembly

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv, 0.5 mmol).

  • Causality Check: Using an oven-dried vial minimizes ambient moisture, which at elevated temperatures can lead to competitive hydrolysis of the C-Cl bond, yielding the undesired pyrazolo[1,5-a]pyrazin-4(5H)-one byproduct.

Step 2: Reagent Addition

  • Dissolve the starting material in anhydrous DMF (0.2 M, 2.5 mL).

  • Add the amine nucleophile (e.g., morpholine, 1.2 equiv, 0.6 mmol).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol).

Step 3: Heating and In-Process Monitoring

  • Seal the vial with a crimp cap and heat to 80 °C in a pre-equilibrated oil bath or heating block for 12 hours.

  • Self-Validation (In-Process): At 12 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The starting material will appear as a distinct peak with an isotopic pattern indicative of chlorine (M / M+2 ratio of 3:1). The product will elute earlier (more polar) and exhibit a clean [M+H]+ mass ion. Do not proceed to workup until LC-MS confirms >95% consumption of the chloride.

Step 4: Quenching and Specialized Workup

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL), followed by saturated brine (10 mL).

  • Causality Check: The 5% LiCl wash is specifically engineered to partition DMF into the aqueous phase by altering the ionic strength of the water. Skipping this step leaves residual DMF in the organic layer, which will co-elute during chromatography and ruin the baseline of subsequent NMR spectra.

Step 5: Purification and Final QC

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (SiO2, gradient elution 0-50% EtOAc in Hexanes).

  • Self-Validation (Final QC): Confirm product identity via 1H NMR. The successful SNAr is validated by the appearance of the amine protons and the corresponding upfield shift of the pyrazine ring protons due to the electron-donating nature of the newly installed amino group.

SNAr_Workflow START 1. Reagent Preparation (Core + Amine + Base) REACT 2. S_NAr Reaction (80-120°C, 12-18h, DMF) START->REACT MONITOR 3. Reaction Monitoring (LC-MS / TLC) REACT->MONITOR MONITOR->REACT If incomplete WORKUP 4. Aqueous Workup (EtOAc / 5% aq. LiCl) MONITOR->WORKUP If >95% conversion PURIFY 5. Purification (Flash Chromatography) WORKUP->PURIFY QC 6. QC Analysis (NMR, HRMS) PURIFY->QC

Fig 2: Step-by-step experimental workflow for the SNAr of 4-chloro-pyrazolo[1,5-a]pyrazine.

References

  • Uygun, M. T. et al. "A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line." Molecular Diversity (2021). Available at:[Link]

  • Array Biopharma Inc. "Substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors." US Patent 11,168,090 B2 (2021).
  • Novartis AG. "PYRAZOLOPYRAZINE COMPOUNDS AS SHP2 INHIBITORS." European Patent EP 4227307 A1 (2022).
Method

Application Note: In Vitro Profiling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a Novel JAK2 Kinase Inhibitor

Abstract This application note provides a comprehensive guide for the in vitro characterization of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a novel small molecule inhibitor targeting Janus Kinase 2 (JAK2). The pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the in vitro characterization of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a novel small molecule inhibitor targeting Janus Kinase 2 (JAK2). The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure known to yield potent kinase inhibitors.[1][2][3][4][5] This document outlines two key assays for profiling this compound: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to confirm its activity in a relevant physiological context. We present a detailed, step-by-step protocol for an ADP-Glo™ kinase assay to measure the compound's IC₅₀ against recombinant JAK2 and a high-content imaging assay to quantify the inhibition of STAT3 phosphorylation in cytokine-stimulated cells. These protocols are designed to be robust and reproducible, providing researchers with the necessary tools to accurately assess the potency and cellular efficacy of this and similar compounds.

Introduction

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a critical role in cytokine signaling.[6] They mediate signals from a multitude of receptors involved in immunity, inflammation, and hematopoiesis.[6][7][8] Ligand binding to these receptors triggers the activation of JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes.[9][11]

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers.[6][7] Consequently, JAKs have emerged as high-value therapeutic targets. 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (hereafter referred to as CJC-101 ) is a novel ATP-competitive inhibitor designed to target the kinase activity of JAK2.

This guide provides validated protocols for a two-tiered approach to characterize CJC-101:

  • Biochemical Potency: Determination of the half-maximal inhibitory concentration (IC₅₀) against purified, recombinant human JAK2 enzyme.

  • Cellular Mechanism of Action: Measurement of the compound's ability to inhibit cytokine-induced phosphorylation of STAT3 at the Tyr705 residue in a hematopoietic cell line.

Scientific Principles of the Assays

Biochemical IC₅₀ Determination: ADP-Glo™ Kinase Assay

To quantify the direct inhibitory effect of CJC-101 on its target, we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction.[12][13] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a light signal.[14][15][16] The intensity of the luminescence is directly proportional to the kinase activity.[13] By testing a range of CJC-101 concentrations, a dose-response curve can be generated to calculate the IC₅₀ value, a key measure of inhibitor potency.[17]

Cellular Target Engagement: Phospho-STAT3 (pSTAT3) Assay

Confirming that a compound engages its target in a living cell is a critical step. Since JAK2 directly phosphorylates STAT3, measuring the level of phosphorylated STAT3 (pSTAT3) serves as a robust proximal biomarker of JAK2 activity.[11][18][19] In this protocol, human TF-1 erythroleukemia cells, which depend on cytokines like GM-CSF for proliferation via the JAK2-STAT pathway, are used.[20][21] Following stimulation with GM-CSF to activate the pathway, cells are treated with CJC-101. The compound's efficacy is determined by quantifying the reduction in the nuclear signal of pSTAT3 (Tyr705) using immunofluorescence and high-content imaging.[11][18][22]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for characterizing CJC-101.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_a JAK2 Receptor->JAK2_a 2. Activation JAK2_b JAK2 JAK2_a->JAK2_b Trans-phosphorylation STAT3_a STAT3 JAK2_a->STAT3_a 3. Phosphorylation (p) STAT3_b STAT3 JAK2_b->STAT3_b 3. Phosphorylation (p) pSTAT3_dimer pSTAT3 Dimer STAT3_a->pSTAT3_dimer 4. Dimerization STAT3_b->pSTAT3_dimer DNA DNA pSTAT3_dimer->DNA 5. Nuclear Translocation CJC101 CJC-101 (Inhibitor) CJC101->JAK2_a Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binding & Activation Cytokine Cytokine (e.g., GM-CSF) Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway inhibited by CJC-101.

Experimental_Workflow cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cellular Cellular Assay Prep_Compound Prepare CJC-101 Stock (10 mM in DMSO) Prep_Serial Create Serial Dilution Series Prep_Compound->Prep_Serial Biochem_Add_Cmpd Add CJC-101 Dilutions Prep_Serial->Biochem_Add_Cmpd Cell_Treat Pre-treat with CJC-101 Prep_Serial->Cell_Treat Biochem_Setup Set up Kinase Reaction: JAK2 Enzyme, Substrate, ATP Biochem_Setup->Biochem_Add_Cmpd Biochem_Incubate Incubate (e.g., 60 min) Biochem_Add_Cmpd->Biochem_Incubate Biochem_Detect Add ADP-Glo™ Reagents & Read Luminescence Biochem_Incubate->Biochem_Detect Biochem_Analyze Calculate IC50 Biochem_Detect->Biochem_Analyze Cell_Seed Seed TF-1 Cells in 384-well Plates Cell_Starve Serum Starve Cells Cell_Seed->Cell_Starve Cell_Starve->Cell_Treat Cell_Stim Stimulate with GM-CSF Cell_Treat->Cell_Stim Cell_Fix Fix, Permeabilize & Stain (pSTAT3, Hoechst) Cell_Stim->Cell_Fix Cell_Image High-Content Imaging Cell_Fix->Cell_Image Cell_Analyze Quantify Nuclear pSTAT3 & Calculate IC50 Cell_Image->Cell_Analyze

Caption: Overall experimental workflow for CJC-101 characterization.

Materials and Reagents

Reagent / MaterialSupplierCatalog # (Example)
Compound
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CJC-101)In-house or Custom SynthesisN/A
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Biochemical Assay
Recombinant Human JAK2 (JH1 domain)Carna Biosciences08-113
ADP-Glo™ Kinase Assay KitPromegaV9101
PTK Substrate Poly(Glu, Tyr) 4:1BPS Bioscience40221
Dithiothreitol (DTT)Sigma-AldrichD0632
ATP, 10 mM SolutionPromegaV9151
White, Opaque 384-well Assay PlatesCorning3572
Cellular Assay
TF-1 Cell LineATCCCRL-2003
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco10270106
Recombinant Human GM-CSFR&D Systems215-GM
Anti-Phospho-STAT3 (Tyr705) Antibody, Alexa Fluor 488Cell Signaling Technology5064
Hoechst 33342 Nuclear StainThermo FisherH3570
Formaldehyde, 16% SolutionThermo Fisher28908
Triton™ X-100Sigma-AldrichT8787
Black, Clear-Bottom 384-well Imaging PlatesGreiner Bio-One781091

Protocol 1: Biochemical IC₅₀ Determination for CJC-101 against JAK2

This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL.

Reagent Preparation
  • Compound Stock & Dilution:

    • Prepare a 10 mM stock solution of CJC-101 in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO to create compound stocks at 200X the final desired concentrations.[23][24][25] A common scheme is an 11-point, 3-fold dilution starting from a high concentration (e.g., 2 mM for a 10 µM final).

    • Causality: Performing serial dilutions in neat DMSO prevents compound precipitation, which can occur when diluting in aqueous buffers.[26][27] The 200X concentration ensures the final DMSO concentration in the assay remains at a non-interfering level (0.5%).[28]

  • Kinase Reaction Buffer (1X): Prepare according to the manufacturer's recommendations (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • 2X Enzyme/Substrate Solution:

    • Dilute recombinant JAK2 enzyme and the Poly(E,Y) substrate in 1X Kinase Reaction Buffer to twice the final desired concentration.

    • Optimization Note: The optimal enzyme concentration must be determined empirically to achieve ~10-30% conversion of ATP to ADP in the linear range of the reaction.[17][29]

  • 2X ATP Solution:

    • Dilute the 10 mM ATP stock in 1X Kinase Reaction Buffer to twice the final desired concentration.

    • Causality: The ATP concentration should be set at or near the Michaelis constant (Kₘ) for JAK2.[17] This ensures that an ATP-competitive inhibitor like CJC-101 provides an accurate IC₅₀ value.

Assay Procedure
  • Using an acoustic liquid handler or manual pipette, transfer 50 nL of the 200X compound dilutions from the DMSO plate to a 384-well white opaque assay plate.

  • Add 50 nL of 100% DMSO to "high control" (0% inhibition) wells.

  • Add 50 nL of a known potent inhibitor (e.g., 100 µM Staurosporine) to "low control" (100% inhibition) wells.

  • Add 5 µL of the 2X Enzyme/Substrate Solution to all wells.

  • Gently mix the plate on a plate shaker for 30 seconds and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP Solution to all wells. The final reaction volume is 10 µL.

  • Mix the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent . Mix and incubate for 40 minutes at room temperature.[15]

  • Add 20 µL of Kinase Detection Reagent . Mix and incubate for 30-60 minutes at room temperature to develop the luminescent signal.[14]

  • Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).

Data Analysis
  • Subtract the average "low control" signal from all wells.

  • Normalize the data by setting the average "high control" signal as 100% activity and the average "low control" as 0% activity.

  • Plot the % Inhibition versus the log concentration of CJC-101.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

ParameterExample Value
Final JAK2 Concentration1 ng/µL
Final Substrate Concentration0.2 mg/mL
Final ATP Concentration15 µM (approx. Kₘ)
Final CJC-101 Range0.1 nM - 10 µM
Final DMSO Concentration0.5%

Protocol 2: Cellular pSTAT3 Inhibition Assay

This protocol is designed for a 384-well imaging plate format.

Cell Culture and Plating
  • Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF at 37°C and 5% CO₂.[20][21][30]

  • Maintain cell density between 2 x 10⁵ and 9 x 10⁵ viable cells/mL.[21]

  • Cell Starvation: 4-6 hours prior to the assay, wash the cells twice with PBS and resuspend them in RPMI-1640 without FBS or GM-CSF. This reduces basal signaling.

  • Plating: Seed the starved cells into a black, clear-bottom 384-well imaging plate at a density of 20,000 cells/well in 20 µL of starvation medium.

Assay Procedure
  • Compound Treatment:

    • Prepare a 4X final concentration plate of CJC-101 by diluting the initial DMSO stocks into starvation medium. The final DMSO concentration should not exceed 0.2%.

    • Add 10 µL of the 4X compound dilutions to the cells (final volume 30 µL).

    • Add 10 µL of medium with 0.8% DMSO to control wells.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a 4X stock of GM-CSF (e.g., 40 ng/mL) in starvation medium.

    • Add 10 µL of the 4X GM-CSF stock to all wells except the "unstimulated" controls. Add 10 µL of medium to the unstimulated wells. The final GM-CSF concentration will be 10 ng/mL.

    • Incubate for 20 minutes at 37°C.[11][18]

  • Fixation and Permeabilization:

    • Fix the cells by adding 20 µL of 8% formaldehyde solution directly to each well (final concentration 4%) and incubate for 20 minutes at room temperature.

    • Wash the plate 3 times with 80 µL/well of PBS.

    • Permeabilize the cells by adding 30 µL/well of 0.2% Triton X-100 in PBS and incubate for 15 minutes.[31]

  • Immunostaining:

    • Wash the plate 3 times with PBS.

    • Add 20 µL/well of the primary conjugated antibody solution (e.g., anti-pSTAT3-AF488 diluted 1:100 in PBS with 1% BSA) containing Hoechst 33342 (1 µg/mL).

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Wash the plate 4 times with PBS.

    • Leave 30 µL of PBS in each well for imaging.

Imaging and Data Analysis
  • Acquire images using a high-content imaging system (e.g., Molecular Devices ImageXpress or similar). Use the DAPI channel for nuclei (Hoechst) and the FITC channel for pSTAT3 (Alexa Fluor 488).

  • Use image analysis software to perform the following steps:

    • Identify primary objects (nuclei) in the DAPI channel.

    • Define a nuclear mask based on the primary objects.

    • Measure the mean fluorescence intensity of the pSTAT3 signal within the nuclear mask for each cell.

  • Calculate the average nuclear pSTAT3 intensity per well.

  • Normalize the data using "stimulated + DMSO" wells as 100% signal and "unstimulated" wells as 0% signal.

  • Plot the % Inhibition versus the log concentration of CJC-101 and fit with a 4PL model to determine the cellular IC₅₀.

References

  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved April 5, 2026.
  • Grandinetti, J. H., et al. (2014). High-Content pSTAT3/1 Imaging Assays to Screen for Selective Inhibitors of STAT3 Pathway Activation in Head and Neck Cancer Cell Lines. PMC. [Link]

  • Guan, Q., et al. (2024). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC. [Link]

  • Johnston, P. A. (2018). High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines. PMC. [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. BMG Labtech. [Link]

  • Gao, Y., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]

  • QIAGEN. (n.d.). Jak/Stat Signaling. QIAGEN GeneGlobe. [Link]

  • Singh, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]

  • ResearchGate. (n.d.). IL-6-Induced pSTAT3-Y705 Activation High-Content Screening Assay Protocol. ResearchGate. [Link]

  • Popowycz, F., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC. [Link]

  • Johnston, P. A. (2018). High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines. eScholarship.org. [Link]

  • Singh, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Bioauxilium. (n.d.). THUNDER™ Phospho-STAT3 (Y705) + Total STAT3 TR-FRET Cell Signaling Assay Kit. Bioauxilium. [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • Cytion. (n.d.). TF-1 Cells. Cytion. [Link]

  • ResearchGate. (2018). Can anyone suggest me a protocol for intracellular p-STAT3 staining? ResearchGate. [Link]

  • Adlung, L., et al. (2021). Quantification of total and phosphorylated STAT3 by calibrated western blotting. PMC. [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. BPS Bioscience. [Link]

  • Leibniz Institute DSMZ. (n.d.). TF-1 - Details. DSMZ. [Link]

  • ResearchGate. (2012). Culturing TF-1 cells. ResearchGate. [Link]

  • StackWave. (2023). Understanding Serial Dilution - An Essential Practice for Drug Discovery. StackWave. [Link]

  • Integra Biosciences. (2023). How to do serial dilutions (including calculations). Integra Biosciences. [Link]

  • Baumann, D. D., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • PubChemLite. (n.d.). 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C10H10ClN3). PubChemLite. [Link]

  • ResearchGate. (2025). Can AZD8797 be prepared with 10% DMSO + 90% saline? ResearchGate. [Link]

  • Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. PubMed. [Link]

  • Sharma, P., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrazine Ring System at the C-4 Position

Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrazine Scaffold The pyrazolo[1,5-a]pyrazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrazine Scaffold

The pyrazolo[1,5-a]pyrazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive framework for the design of potent and selective therapeutic agents. In particular, functionalization at the C-4 position of the pyrazolo[1,5-a]pyrazine core has been identified as a key strategy for modulating biological activity and exploring structure-activity relationships (SAR). This guide provides a comprehensive overview of the primary strategies for introducing a diverse range of substituents at the C-4 position, complete with detailed, field-proven protocols and an exploration of the underlying chemical principles.

The pyrazolo[1,5-a]pyrazine scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors. The ability to strategically modify this core, especially at the C-4 position, is crucial for the development of next-generation therapeutics.

Strategic Approaches to C-4 Functionalization

Direct C-H functionalization at the C-4 position of the pyrazolo[1,5-a]pyrazine ring is challenging due to the electronic nature of the heterocyclic system. The pyrazine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution. Computational studies on the acidity of the C-H bonds in the pyrazolo[1,5-a]pyrazine system have indicated that the C-7 position is the most acidic, making it more susceptible to deprotonation and subsequent functionalization.[1] Therefore, the most effective and widely employed strategies for C-4 functionalization involve the use of pre-functionalized pyrazolo[1,5-a]pyrazine precursors.

The primary methodologies covered in this guide are:

  • Nucleophilic Aromatic Substitution (SNAr) on 4-Halo-pyrazolo[1,5-a]pyrazines: This is a robust and versatile method for introducing a wide range of nucleophiles at the C-4 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible C-4 substituted analogs.

  • Synthesis from Pre-functionalized Pyrazole Precursors: A "build-up" strategy where the C-4 substituent is introduced at an earlier stage in the synthesis, prior to the formation of the pyrazine ring.

The following sections will delve into the specifics of each of these strategies, providing detailed protocols and insights to guide your research.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The introduction of a halogen, typically bromine or chlorine, at the C-4 position renders the pyrazolo[1,5-a]pyrazine core susceptible to nucleophilic aromatic substitution. This two-step process, involving the initial synthesis of the 4-halo precursor followed by the SNAr reaction, is a cornerstone of C-4 functionalization.

Synthesis of 4-Bromo-pyrazolo[1,5-a]pyrazines

The most common route to 4-halopyrazolo[1,5-a]pyrazines involves the halogenation of the corresponding pyrazolo[1,5-a]pyrazin-4(5H)-one.

cluster_0 Synthesis of 4-Bromo Precursor Start Pyrazolo[1,5-a]pyrazin-4(5H)-one Reagent Phosphorus Tribromide (PBr3) or Phosphorus Oxybromide (POBr3) Start->Reagent Reaction in an inert solvent (e.g., benzene) Product 4-Bromopyrazolo[1,5-a]pyrazine Reagent->Product Heating

Caption: Workflow for the synthesis of 4-bromopyrazolo[1,5-a]pyrazine.

Protocol 1: Synthesis of 4-Bromopyrazolo[1,5-a]pyrazines

This protocol is adapted from the work of Hrynyshyn et al.[2]

Materials:

  • Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative

  • Phosphorus tribromide (PBr₃) or Phosphorus oxybromide (POBr₃)

  • Anhydrous benzene (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • To a solution of the pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq.) in anhydrous benzene, add phosphorus tribromide (1.2 eq.) or phosphorus oxybromide (1.2 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromopyrazolo[1,5-a]pyrazine.

Nucleophilic Aromatic Substitution with Thiols

4-Bromopyrazolo[1,5-a]pyrazines readily react with a variety of thiols to furnish the corresponding 4-thioether derivatives.[2]

Protocol 2: Synthesis of 4-Arylthio-pyrazolo[1,5-a]pyrazines

Materials:

  • 4-Bromopyrazolo[1,5-a]pyrazine derivative

  • Substituted thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of the 4-bromopyrazolo[1,5-a]pyrazine (1.0 eq.) in anhydrous DMF, add the substituted thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or flash column chromatography.

EntryThiophenolYield (%)
1Thiophenol78
24-Methylthiophenol83
34-Chlorothiophenol65
44-Methoxythiophenol72
Data adapted from Hrynyshyn et al.[2]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and has been successfully applied to the C-4 functionalization of the pyrazolo[1,5-a]pyrazine scaffold. This method allows for the introduction of a wide array of aryl and heteroaryl moieties.

cluster_0 Suzuki-Miyaura Cross-Coupling at C-4 Start 4-Bromopyrazolo[1,5-a]pyrazine Product 4-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrazine Start->Product Coupling_Partner Aryl/Heteroaryl Boronic Acid Coupling_Partner->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., Cs2CO3) Base->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromopyrazolo[1,5-a]pyrazines

Materials:

  • 4-Bromopyrazolo[1,5-a]pyrazine derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) and Water (9:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the 4-bromopyrazolo[1,5-a]pyrazine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), cesium carbonate (2.0 eq.), and the palladium catalyst (0.05-0.1 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed MeCN/H₂O (9:1) solvent mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 4-substituted pyrazolo[1,5-a]pyrazine.

EntryBoronic AcidYield (%)
1Phenylboronic acidHigh
24-Tolylboronic acidHigh
33-Thienylboronic acidGood
42-Pyridinylboronic acidModerate
Yields are generally reported as good to high, specific values may vary depending on the substrate.

Section 3: Synthesis from Pre-functionalized Pyrazole Precursors

An alternative to the functionalization of a pre-formed pyrazolo[1,5-a]pyrazine ring is to introduce the desired C-4 substituent at the pyrazole stage and then construct the pyrazine ring.

Protocol 4: Synthesis of 4-Methyl-pyrazolo[1,5-a]pyrazine

This protocol demonstrates the "build-up" strategy.

Materials:

  • Appropriately substituted pyrazole-5-aldehyde

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)

  • Oxidizing agent (e.g., manganese dioxide, MnO₂)

  • Deprotection/cyclization reagents

  • Anhydrous solvents (THF, dichloromethane)

  • Standard laboratory glassware for anhydrous and low-temperature reactions

Procedure:

  • Grignard Addition: To a solution of the pyrazole-5-aldehyde in anhydrous THF at low temperature (e.g., -78 °C), add methylmagnesium bromide dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Oxidation: To a solution of the resulting secondary alcohol in a suitable solvent (e.g., dichloromethane), add an excess of manganese dioxide. Stir the mixture at room temperature until the oxidation is complete. Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Deprotection and Cyclization: Subject the resulting ketone to the appropriate deprotection and cyclization conditions to form the pyrazolo[1,5-a]pyrazine ring. This step will be highly dependent on the nature of the protecting groups on the pyrazole nitrogen.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrazine scaffold is a key pharmacophore in a number of kinase inhibitors. Functionalization at the C-4 position is often crucial for achieving high potency and selectivity. For example, derivatives of this scaffold have been investigated as inhibitors of MET kinase, a target in cancer therapy. The ability to introduce diverse substituents at C-4 allows for fine-tuning of the molecule's interaction with the kinase active site, leading to improved drug candidates.[3][4]

Conclusion

The functionalization of the pyrazolo[1,5-a]pyrazine ring system at the C-4 position is a critical aspect of the exploration of this important heterocyclic scaffold. The methodologies outlined in this guide, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provide reliable and versatile routes to a wide range of C-4 substituted derivatives. These protocols, grounded in established chemical principles, empower researchers to synthesize novel compounds with potential applications in medicinal chemistry and beyond.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • Functionalization of Position 7 of Pyrazolo[1,5- a ]pyrazines. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Welcome to the technical support center for the synthesis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

Low Yield in Pyrazolo[1,5-a]pyrazine Ring Formation

Question: My reaction to form the pyrazolo[1,5-a]pyrazine core from a 2-cyclobutyl-5-aminopyrazole precursor is resulting in a low yield. What are the likely causes and how can I optimize this cyclization step?

Answer: A low yield in the cyclization step to form the pyrazolo[1,5-a]pyrazine ring is a frequent challenge. The primary causes often revolve around incomplete reaction, side product formation, and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Cyclization Strategy and Reagents:

The choice of the cyclization precursor is critical. A common and effective method involves the condensation of a 5-aminopyrazole with a suitable three-carbon electrophile.

  • For Condensation with β-dicarbonyl Compounds: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds. This can be adapted for pyrazolo[1,5-a]pyrazine synthesis. The reactivity of certain β-dicarbonyl compounds can be a challenge, requiring careful optimization of reaction conditions to prevent side reactions.[1]

  • Alternative Cyclization Precursors: Consider using reagents like diethyl ethoxymethylenemalonate, followed by cyclization, saponification, and decarboxylation.

2. Optimize Reaction Conditions:

The reaction conditions, including temperature, solvent, and catalyst, play a pivotal role in the efficiency of the cyclization.

ParameterRecommendationRationale
Solvent Acetic acid, DMF, or refluxing ethanolThe choice of solvent can significantly influence the reaction rate and selectivity. Acetic acid often serves as both a solvent and a catalyst.
Temperature 80-120 °CHigher temperatures are generally required to drive the cyclization to completion. However, excessive heat can lead to decomposition.
Catalyst Acidic (e.g., acetic acid) or basic (e.g., NaOAc) conditionsThe optimal pH depends on the specific substrates. For enaminone precursors, basic conditions might be favorable.[2]

3. Address Potential Side Reactions:

The formation of undesired side products is a major contributor to low yields.

  • Incomplete Cyclization: Acyclic intermediates may persist if the reaction is not driven to completion. Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material.

  • Regioisomer Formation: Depending on the substitution pattern of your pyrazole, the formation of regioisomers is possible. Careful structural elucidation using NMR techniques is essential to confirm the desired product.

  • Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.

Experimental Protocol: Cyclization of a 2-cyclobutyl-5-aminopyrazole with Diethyl Malonate

  • To a solution of 2-cyclobutyl-5-aminopyrazole (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents).

  • Add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 16-24 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cyclization Workflow cluster_StartingMaterials Starting Materials cluster_Reaction Cyclization Reaction cluster_Workup Work-up & Purification cluster_Product Product Aminopyrazole 2-cyclobutyl-5-aminopyrazole ReactionConditions Reflux in Ethanol with Sodium Ethoxide Aminopyrazole->ReactionConditions Dicarbonyl Diethyl Malonate Dicarbonyl->ReactionConditions Neutralization Neutralize with Acetic Acid ReactionConditions->Neutralization Purification Column Chromatography Neutralization->Purification Pyrazinone 2-cyclobutylpyrazolo[1,5-a]pyrazin-4-one Purification->Pyrazinone

Caption: Workflow for pyrazolo[1,5-a]pyrazin-4-one synthesis.

Inefficient Chlorination of the Pyrazinone Ring

Question: I am struggling to convert my 2-cyclobutylpyrazolo[1,5-a]pyrazin-4-one to the desired 4-chloro derivative. The yield is poor, and I observe multiple products. How can I improve this chlorination step?

Answer: The chlorination of a pyrazinone ring to a chloro-pyrazine can be a delicate step, prone to side reactions if not properly controlled. The key is to use an appropriate chlorinating agent and to optimize the reaction conditions.

1. Choice of Chlorinating Agent:

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. However, other reagents can also be considered.

Chlorinating AgentAdvantagesDisadvantages
POCl₃ Highly effective and widely used.Can be harsh and lead to decomposition if not controlled.
TCCA Milder conditions, can act as both an oxidant and chlorinating agent.[3][4]May require specific reaction conditions for optimal performance.
SOCl₂ Effective, but can also lead to side reactions.Generates corrosive HCl gas.

2. Optimization of Reaction Conditions:

  • Temperature Control: This is crucial. The reaction with POCl₃ is often performed at elevated temperatures (reflux), but starting at a lower temperature and gradually increasing it can help to control the reaction and minimize side products.

  • Use of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can scavenge the HCl generated during the reaction and may improve the yield.

  • Solvent: The reaction is often run neat in excess POCl₃. However, using an inert, high-boiling solvent like acetonitrile can sometimes provide better control.

3. Common Side Reactions and Their Mitigation:

  • Over-chlorination: While less common on the pyrazolo[1,5-a]pyrazine core, it is a possibility. Careful monitoring of the reaction time is important.

  • Decomposition: The pyrazolo[1,5-a]pyrazine ring system can be sensitive to strong acids and high temperatures. Minimizing the reaction time and temperature can help to prevent decomposition.

  • Incomplete Reaction: Ensure that the starting material is fully consumed by monitoring the reaction with TLC or LC-MS.

Experimental Protocol: Chlorination with POCl₃

  • To 2-cyclobutylpyrazolo[1,5-a]pyrazin-4-one (1 equivalent), add phosphorus oxychloride (5-10 equivalents) at 0 °C.

  • Slowly add N,N-dimethylaniline (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Chlorination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_product Product Pyrazinone Pyrazolo[1,5-a]pyrazin-4-one Intermediate Phosphorylated Intermediate Pyrazinone->Intermediate Reaction with POCl₃ POCl3 POCl₃ POCl3->Intermediate Chloride_Attack Chloride Ion Attack Intermediate->Chloride_Attack Generation of Cl⁻ Final_Product 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Chloride_Attack->Final_Product Substitution

Caption: Plausible mechanism for the chlorination of the pyrazinone ring.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of the 2-cyclobutyl-5-aminopyrazole precursor?

The synthesis of the 2-cyclobutyl-5-aminopyrazole precursor is a critical first step. A common route involves the reaction of a β-ketonitrile with cyclobutylhydrazine. Alternatively, a pre-formed pyrazole can be N-alkylated with a cyclobutyl halide.[5] The choice of route will depend on the availability of the starting materials.

Q2: How can I introduce the cyclobutyl group onto the pyrazole nitrogen with high regioselectivity?

Achieving high regioselectivity during the N-alkylation of a pyrazole can be challenging. The use of a base and the choice of solvent can influence the N1 vs. N2 alkylation. Cesium carbonate in acetonitrile is a reported condition for the alkylation of pyrazoles.[5] It is essential to carefully characterize the product to confirm the desired regioisomer.

Q3: What are the most effective methods for purifying the final 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine product?

The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine derivatives: are often toxic and should be handled with care.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. ACS Publications. Available at: [Link]

  • Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters. ACS Publications. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • PYRAZOLO[1,5-a][2][6][7]TRIAZINES (5-AZA-9-DEAZAPURINES): SYNTHESIS AND BIOLOGICAL. LOCKSS. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available at: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Heteroletters. Available at: [Link]

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. PubMed. Available at: [Link]

  • Preparation of 4-chloropyrazoles. Google Patents.
  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. MDPI. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • Purification of pyrazine. Google Patents.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Synthesis of Pyrazolo[1,5-a][2][6][7]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in DMSO

This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in Dimethyl Sulfoxide (DMSO). As a specialized resource, this guide moves beyond generic advice to offer a structured, scientifically-grounded framework for diagnosing and resolving these critical experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common to complex solubility problems in a question-and-answer format. Each answer provides not just a solution, but the underlying scientific rationale to empower your experimental design.

Q1: I've tried to dissolve 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in DMSO at my desired stock concentration, but I'm seeing solid particulates. What are my immediate first steps?

A1: Initial Dissolution Troubleshooting: A Step-by-Step Protocol

When facing initial solubility challenges, a systematic approach using gentle physical methods is recommended to avoid potential compound degradation. The goal is to provide sufficient energy to overcome the crystal lattice energy of the solid compound.

Protocol for Basic Dissolution Enhancement:

  • Vortexing: Ensure the solution has been vortexed thoroughly for at least 1-2 minutes.[1][2] This initial mechanical agitation is often sufficient for moderately soluble compounds.

  • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 5-10 minutes.[1][3] The high-frequency sound waves create microbubbles that collapse, generating localized energy to break apart solid aggregates.

  • Gentle Warming: If particulates persist, warm the solution in a 37°C water bath for 10-15 minutes.[1][4] This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the compound.

    • Causality: The solubility of most solid compounds in a liquid solvent increases with temperature.[5] However, it is crucial to use gentle heat to avoid potential degradation of the compound. Always check for any known temperature sensitivities of your compound class.

  • Re-Vortex: After warming, vortex the solution again for 1 minute to ensure homogeneity.

  • Visual Inspection: Carefully inspect the vial against a light source to confirm the absence of any visible particulates.

If the compound remains insoluble after these steps, it is indicative of a more significant solubility issue that requires more advanced strategies.

Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: Mitigating Precipitation Upon Aqueous Dilution

This is a common issue for hydrophobic compounds, as the transition from a favorable organic solvent (DMSO) to an aqueous environment can cause the compound to "crash out" of solution.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Instead of a large, single dilution, perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous medium.[6] This gradual change in concentration can sometimes prevent shocking the compound out of solution.

  • Warm the Aqueous Buffer: Warming your assay buffer to 37°C before adding the DMSO stock can help maintain solubility.[7]

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and continuous mixing or vortexing.[4] This helps to quickly disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Final DMSO Concentration: While most cell-based assays can tolerate up to 0.5% DMSO, some precipitation issues can be mitigated by slightly increasing the final DMSO concentration in your assay, if your experimental system allows.[1][6] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[1]

Workflow for Aqueous Dilution:

G cluster_prep Preparation cluster_dilution Dilution cluster_outcome Outcome A High-Concentration Stock in 100% DMSO C Add DMSO Stock to Warm Buffer A->C Small Volume B Warm Aqueous Assay Buffer (37°C) B->C D Vortex Immediately During Addition C->D E Homogeneous Solution (No Precipitation) D->E Success F Precipitation Occurs D->F Failure G Advanced Methods F->G Troubleshoot Further (See Q3 & Q4)

Caption: Workflow to minimize precipitation during aqueous dilution.

Q3: I've tried the basic methods, but my compound still won't dissolve at the desired concentration. What are my options for using co-solvents with DMSO?

A3: Advanced Solubility Enhancement with Co-solvents

For highly insoluble compounds, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when combined, can offer a more favorable environment for dissolution than a single solvent.[8][9]

Recommended Co-solvents to Use with DMSO:

Co-solventProperties & ConsiderationsTypical Starting Concentration (with DMSO)
PEG 400 (Polyethylene Glycol 400) A low-molecular-weight polymer that is widely used in formulations. It can increase the solubility of lipophilic compounds.[10]10-40% of the total solvent volume.[11]
NMP (N-methyl-2-pyrrolidone) A powerful polar aprotic solvent that can dissolve a broad range of compounds.[8]5-20% of the total solvent volume.
Ethanol A polar protic solvent that can be effective for compounds with some hydrogen bonding capacity.10-30% of the total solvent volume.

Experimental Protocol for Co-solvent Testing:

  • Prepare a Co-solvent/DMSO Mixture: Start by preparing a 90:10 mixture of DMSO:Co-solvent (e.g., 900 µL DMSO + 100 µL PEG 400).

  • Attempt Dissolution: Use this mixture to dissolve your 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, following the steps in Q1 (vortex, sonicate, warm).

  • Iterate if Necessary: If solubility is still an issue, you can incrementally increase the percentage of the co-solvent.

  • Validate in Assay: It is critical to test the final co-solvent mixture (at the final dilution) in your assay as a vehicle control to ensure it does not interfere with your experimental results.

Decision Tree for Co-solvent Selection:

G Start Initial Solubility Failure in 100% DMSO A Prepare 90:10 DMSO:PEG 400 Start->A B Attempt Dissolution (Vortex, Sonicate, Warm) A->B C Soluble? B->C D Proceed with Experiment (Validate Vehicle Control) C->D Yes E Increase PEG 400 to 80:20 C->E No E->B F Try Alternative Co-solvent (e.g., NMP, Ethanol) E->F If still insoluble F->B G Consider Formulation Strategies (See Q4) F->G If still insoluble

Caption: Decision-making process for using co-solvents.

Q4: Are there any other advanced techniques I can use if co-solvents are not effective or not compatible with my assay?

A4: Exploring Formulation and pH Modification Strategies

When standard solvent and co-solvent systems fail, more advanced formulation techniques may be necessary. These methods alter the chemical environment to make the compound more soluble.

  • pH Adjustment: The pyrazolopyrazine core contains nitrogen atoms that can be protonated. If your compound is stable at different pH values, adjusting the pH of your solvent can significantly impact solubility.

    • Protocol: Prepare your DMSO stock and in a separate tube, prepare your aqueous buffer. Before mixing, adjust the pH of the aqueous buffer. For basic compounds, lowering the pH can increase solubility. For acidic compounds, increasing the pH can have the same effect. It is essential to determine the pKa of your compound to guide this strategy.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the insoluble compound and increasing its aqueous solubility.[10][11] Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) is a common choice.[11]

    • Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the compound, aiding in its dissolution in aqueous media.[6][11] This is often used in in vivo formulations.

Best Practices for Storage and Handling of DMSO Stock Solutions

  • Use Anhydrous DMSO: DMSO is hygroscopic and will absorb water from the atmosphere.[12] Water in your DMSO stock can decrease the solubility of hydrophobic compounds and may promote degradation over time.[13]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot your stock solution into single-use volumes.[1]

  • Proper Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to maintain integrity.[1][6] Studies have shown that while many compounds are stable in DMSO at room temperature for short periods, long-term storage should be at low temperatures.[14]

References

  • Gant, T. G. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(3), 293–297. Available at: [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Johnson, D. R., & Kwick, J. (2010). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere, 78(3), 346-350. Available at: [Link]

  • Hielscher Ultrasonics. (2020). Improved Remdesivir Solubility by Sonication. Available at: [Link]

  • Olsson, T. S. G., Williams, M. A., & Aqvist, J. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 129-137. Available at: [Link]

  • Olsson, T. S. G., Williams, M. A., & Aqvist, J. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2739-2747. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available at: [Link]

  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Available at: [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, D. E. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. Available at: [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • Alizadeh, A., et al. (2022). The photostability diagram of 4 a (C=1 × 10⁻⁵ M) in DMSO, during 30... ResearchGate. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. Available at: [Link]

  • Scott, J. D., et al. (2024). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 945–951. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This document is struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the scientific rationale behind each step, empowering you to make informed decisions and effectively troubleshoot challenges.

Part 1: Foundational Method Development Strategy (FAQs)

This section addresses the critical initial decisions you will face when developing a method from scratch. A systematic approach at this stage is paramount to building a reliable and robust analytical procedure.

Q1: Where should I begin with column selection for this compound?

Answer: Start with a high-quality, end-capped C18 (octadecylsilane) column. A common workhorse dimension is 150 mm x 4.6 mm with 3.5 µm or 5 µm particle size.

Scientific Rationale: 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a moderately nonpolar, heterocyclic molecule. Reversed-Phase (RP) chromatography, which separates compounds based on hydrophobicity, is the most appropriate starting point.[1] A C18 stationary phase provides a versatile hydrophobic surface suitable for retaining such molecules.[2][3][4]

The pyrazolo[1,5-a]pyrazine core contains nitrogen atoms that can act as Lewis bases. These basic sites can engage in secondary ionic interactions with acidic residual silanols (Si-OH) on the silica surface of the packing material, leading to poor peak shape (tailing).[5][6] Therefore, selecting a column with minimal residual silanol activity is crucial. An "end-capped" column, where most residual silanols are chemically deactivated, or a column packed with a high-purity silica, is strongly recommended to mitigate these undesirable interactions.[5][7]

Q2: How do I select the initial mobile phase composition?

Answer: Begin with a simple gradient using an acidified aqueous phase (Mobile Phase A) and an organic solvent (Mobile Phase B). A good starting point is 0.1% Formic Acid in water for A and Acetonitrile for B.

Scientific Rationale:

  • Organic Solvent (Mobile Phase B): Acetonitrile (ACN) is an excellent first choice due to its low viscosity, good UV transparency, and ability to produce sharp peaks.[6] Methanol (MeOH) is a viable alternative and can offer different selectivity, which can be explored during optimization.[6]

  • Aqueous Solvent & pH Control (Mobile Phase A): The pH of the mobile phase is arguably the most critical parameter for achieving good chromatography for this molecule.[8][9] As a nitrogen-containing heterocycle, the analyte's ionization state is pH-dependent.[10][11] By operating at a low pH (around 2.5-3.5), the nitrogen atoms become consistently protonated. This single, charged form prevents peak distortion that occurs when a compound exists in both ionized and non-ionized forms at a pH near its pKa.[8][9] Using 0.1% formic acid or trifluoroacetic acid (TFA) in water is a standard practice to control this pH and ensure reproducible retention and sharp peak shape.[2][3][4][12]

Q3: What is a sensible starting gradient program and flow rate?

Answer: For a standard 150 mm column, a flow rate of 1.0 mL/min is appropriate. A broad "scouting" gradient is ideal for initial runs to determine the approximate elution time of the main compound and any impurities.

Scientific Rationale: A scouting gradient allows you to survey a wide range of solvent strengths to locate your analytes without prior knowledge. This initial run provides the critical information needed to build a more focused, efficient gradient for optimization. It helps establish the retention window for the main peak and any related substances, forming the basis for a targeted method.[13]

Table 1: Suggested Initial HPLC Scouting Conditions

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm (End-capped)Versatile hydrophobicity; minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterEnsures low pH to protonate the analyte for good peak shape.
Mobile Phase B Acetonitrile (ACN)Good eluting strength, low viscosity, and UV transparency.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CProvides stable retention times and reduces viscosity.
Injection Vol. 5-10 µLA small volume minimizes peak distortion.
Detection (UV) 254 nm or Diode Array (210-400 nm)254 nm is a common starting point; PDA allows for optimal wavelength selection.
Scouting Gradient 5% to 95% B over 20 minutesCovers a wide polarity range to find all peaks of interest.
Q4: How do I determine the optimal detection wavelength?

Answer: If your HPLC system has a Photodiode Array (PDA) detector, collect spectra across the entire run. The optimal wavelength is typically the absorbance maximum (λ-max) of the 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine peak, which ensures the highest sensitivity. If you only have a variable wavelength UV detector, perform a scan using a spectrophotometer or run injections at several different wavelengths (e.g., 230, 254, 280 nm) to find the best response. Based on similar pyrazolopyrimidine structures, a wavelength in the 250-280 nm range is likely a good starting point.[12]

Part 2: Systematic Method Optimization Workflow

Once initial conditions are established, the next phase involves refining the method to meet specific performance requirements, such as resolution, peak shape, and run time.

G cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Gradient & Selectivity Optimization cluster_2 Phase 3: Final Refinement & Verification Scout Run Broad Gradient (e.g., 5-95% B in 20 min) Eval1 Evaluate Chromatogram: - Retention Time (RT) of Analyte? - Presence of Impurities? Scout->Eval1 AdjustGrad Adjust Gradient Slope - Steeper for speed - Shallower for resolution Eval1->AdjustGrad Analyte found Opt_Choice Select best condition for peak separation (selectivity) AdjustGrad->Opt_Choice ChangeSolv Change Organic Solvent (ACN vs. MeOH) ChangeSolv->Opt_Choice AdjustpH Optimize Mobile Phase pH (e.g., test pH 2.5 vs 4.5) AdjustpH->Opt_Choice FineTune Fine-tune Flow Rate & Temperature for efficiency Opt_Choice->FineTune Good separation achieved SST Perform System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) FineTune->SST Final Final Method Ready for Validation SST->Final

Caption: A systematic workflow for HPLC method development.

Part 3: Troubleshooting Guide

Even with a systematic approach, chromatographic issues can arise. This guide addresses the most common problems in a Q&A format.

Q5: My main peak is tailing (asymmetrical). What are the causes and solutions?

Answer: Peak tailing is one of the most frequent issues and is often caused by secondary chemical interactions, column issues, or improper mobile phase conditions.[7][14]

Table 2: Troubleshooting Peak Tailing

Potential CauseDiagnostic CheckRecommended Solution
Secondary Silanol Interactions The issue is more pronounced for your basic pyrazolopyrazine analyte than for neutral compounds.Lower the mobile phase pH further (e.g., to 2.5) to ensure full protonation of the analyte and suppression of silanol activity. Consider a column specifically designed for basic compounds.
Column Overload Dilute your sample 10-fold. If the peak shape improves significantly, you are overloading the column.Reduce the sample concentration or the injection volume.[5] A higher-capacity column (wider diameter or larger pore size) can also be used.[15]
Extra-Column Volume All peaks in the chromatogram, especially early eluting ones, show some tailing.Use shorter, narrower ID tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Column Contamination/Void The problem appears suddenly after many injections, and system pressure may have increased.First, try reversing and flushing the column (if the manufacturer allows). If this fails, strongly retained contaminants may have fouled the column inlet, requiring a guard column or column replacement.[5][15]
Q6: Why are my peaks splitting or appearing as "shoulders"?

Answer: Peak splitting suggests an interruption or non-uniformity in the chromatographic process.[15]

  • Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the gradient starts at 5% ACN), it can cause the sample band to spread unevenly at the column inlet.[15]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.

  • Cause 2: Partially Blocked Frit or Column Void: If all peaks are split, it points to a physical problem at the head of the column.[15] A blockage in the inlet frit or a void in the packing material creates alternative flow paths for the sample.

    • Solution: Replace the in-line filter or guard column. If the problem persists, try reversing and flushing the analytical column. If this doesn't work, the column may be permanently damaged and needs replacement.[15]

  • Cause 3: Co-elution: The split peak may actually be two different, unresolved compounds.

    • Solution: Try optimizing the mobile phase or gradient to improve resolution. Injecting a smaller volume might help distinguish the two peaks more clearly.[15]

Q7: My retention times are drifting from run to run. How do I fix this?

Answer: Unstable retention times point to a lack of equilibrium or a change in the HPLC system's operating conditions.[5]

  • Check for System Equilibrium: Ensure the column is fully equilibrated with the initial mobile phase before each injection. A stable baseline is a good indicator.

  • Verify Mobile Phase Composition: Inaccurate mixing of mobile phase A and B can cause drift. Ensure the pump is working correctly and that solvents are properly degassed. Check for leaks in the system.[5]

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention. A column oven is essential for maintaining a stable temperature and reproducible results.[5]

  • Assess Mobile Phase Stability: If using a buffered mobile phase, ensure it is fresh and has not precipitated. Some buffers have limited stability in high organic concentrations.

G Start Problem: Poor Peak Shape IsTailing Is the peak Tailing? Start->IsTailing IsFronting Is the peak Fronting? IsTailing->IsFronting No TailingSol Causes: - Secondary Interactions - Column Overload - Column Void/Fouling IsTailing->TailingSol Yes IsSplitting Is the peak Splitting? IsFronting->IsSplitting No FrontingSol Causes: - Mass Overload - Column Collapse IsFronting->FrontingSol Yes SplittingSol Causes: - Solvent Mismatch - Blocked Frit/Void - Co-elution IsSplitting->SplittingSol Yes End Consult Further Documentation IsSplitting->End No

Caption: A decision tree for troubleshooting common peak shape issues.

Part 4: Stability-Indicating Method & Validation

Q8: What is a "stability-indicating" method and why is it important for drug development?

Answer: A stability-indicating method (SIM) is an analytical procedure that is able to accurately quantify the drug substance without interference from any other components, including process impurities, excipients, and, most importantly, degradation products that may form over time.[16][17][18]

Authoritative Grounding & Rationale: Regulatory agencies like the FDA and EMA, following ICH guidelines (specifically ICH Q1A and Q2), mandate the use of validated stability-indicating methods for the analysis of drug substances and products.[17][19][20] This is a critical aspect of ensuring patient safety and drug efficacy. The method must prove its specificity—its ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[21]

To achieve this, forced degradation (stress testing) studies must be performed.[19][22] This involves subjecting the 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine to harsh conditions to intentionally generate degradation products.[20][23]

  • Typical Stress Conditions:

    • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperature.

    • Oxidation: e.g., 3% Hydrogen Peroxide.

    • Thermal: Dry heat (e.g., 80°C).

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

The developed HPLC method is then used to analyze these stressed samples. The method is considered stability-indicating if all degradation product peaks are successfully separated from the main analyte peak and from each other. Peak purity analysis using a PDA detector is an essential tool to confirm that the parent peak is spectrally pure in all stressed samples.[23]

Part 5: Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Sample Solutions

1. Mobile Phase A (0.1% Formic Acid in Water): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir. b. Carefully add 1 mL of high-purity formic acid. c. Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

2. Mobile Phase B (Acetonitrile): a. Pour HPLC-grade acetonitrile into a clean glass reservoir. b. Degas the solution as described above.

3. Standard Stock Solution (e.g., 0.5 mg/mL): a. Accurately weigh approximately 25 mg of the 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine reference standard into a 50 mL volumetric flask.[3] b. Add approximately 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.[3] Use sonication if necessary. c. Allow the solution to return to room temperature, then dilute to the mark with the 50:50 mixture. Mix well.

4. Working Sample Solution (e.g., 50 µg/mL): a. Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. b. Dilute to the mark with the initial mobile phase composition (e.g., 95% A, 5% B). Mix well. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

References

  • What are the Common Peak Problems in HPLC - Chromatography Today. (n.d.).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10).
  • HPLC Troubleshooting Guide. (n.d.).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). PMC.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 22).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, March 28).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
  • ICH and FDA Guidelines for Analytical Method Valid
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Exploring the Role of pH in HPLC Separ
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.
  • Stability Indicating HPLC Method Development: A Review. (2019, June 22).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Control pH During Method Development for Better Chrom
  • Exploring the Role of pH in HPLC Separ
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2025, November 26).
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1).
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020, June 28). SciSpace.
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).

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Optimization

Technical Support Center: Amination of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Welcome to the technical support center for the amination of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.

Introduction: The Challenge of Selective Amination

The pyrazolo[1,5-a]pyrazine scaffold is a privileged core in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The C4-amination of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a key step in the synthesis of many such molecules. While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose, they are not without their challenges.[4][5][6] Side reactions can significantly lower the yield of the desired product and complicate purification. This guide provides practical, experience-driven solutions to common problems encountered during this reaction.

Troubleshooting Guide: Tackling Common Side Reactions

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Issue 1: Significant Formation of a Hydrodehalogenated Byproduct

Observation: You observe a significant peak in your LC-MS or GC-MS corresponding to the mass of 2-cyclobutylpyrazolo[1,5-a]pyrazine (the starting material without the chlorine atom).

Probable Causes:

  • Inefficient Catalytic Cycle: The palladium catalyst may be prematurely decomposing or the reductive elimination step is slow, leading to protonolysis of the aryl-palladium intermediate.

  • Presence of Protic Impurities: Trace amounts of water or other protic species in your reaction can act as a proton source.

  • Suboptimal Base: The choice and quality of the base are critical. Some bases can promote hydrodehalogenation.[6]

Solutions:

  • Ligand and Catalyst Selection: For electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote efficient reductive elimination.[4] Consider ligands such as RuPhos or BrettPhos, which have proven effective for challenging aminations.[4] Using a reliable precatalyst, like a G3 or G4 palladacycle, can ensure the clean and efficient formation of the active LPd(0) catalyst.[4]

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents. If your amine is a salt, ensure it is thoroughly dried.

  • Base Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][6] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[4]

Base Strength Common Applications & Considerations
NaOtBu, KOtBu StrongWidely used, but can promote side reactions with sensitive functional groups.
LHMDS StrongGood for a wide range of amines, often used with specific catalyst systems.[7]
Cs₂CO₃, K₃PO₄ WeakerSuitable for base-sensitive substrates, may require higher temperatures.[4]

Experimental Protocol: Minimizing Hydrodehalogenation

  • To an oven-dried reaction vial, add the 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, palladium precatalyst (e.g., RuPhos G3, 1-2 mol%), and ligand (e.g., RuPhos, 1.5-3 mol%) under an inert atmosphere (e.g., in a glovebox).

  • Add the anhydrous base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Seal the vial and add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Add the amine (1.1-1.5 equivalents) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by LC-MS.

Issue 2: Formation of Dimeric Byproducts

Observation: You detect species with a mass corresponding to the homocoupling of your starting material (bis-pyrazolo[1,5-a]pyrazine) or the amine.

Probable Causes:

  • Catalyst Loading and Temperature: High catalyst loading or excessively high temperatures can sometimes favor homocoupling pathways.[4]

  • Oxidative Addition/Reductive Elimination Imbalance: An imbalance in the rates of the catalytic cycle steps can lead to unwanted coupling reactions.

Solutions:

  • Optimize Catalyst Loading: Titrate the catalyst loading downwards. Often, lower catalyst concentrations (0.5-1 mol%) are sufficient and can minimize side reactions.

  • Temperature Control: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also promote side product formation. Find the minimum temperature required for efficient conversion.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the propensity for homocoupling. Screening different ligands may be beneficial.

Issue 3: Reaction Stalls or Fails to Go to Completion

Observation: The reaction starts but then slows down or stops before all the starting material is consumed, even after extended reaction times.

Probable Causes:

  • Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions. The displacement of the phosphine ligand by the amine nucleophile or the heteroaryl substrate can lead to catalyst deactivation.[8]

  • Inappropriate Ligand: The chosen ligand may not be robust enough for the specific substrate and conditions.[4]

  • Insufficient Base: The base may be consumed by side reactions or may not be strong enough to efficiently deprotonate the amine.

Solutions:

  • Use a Precatalyst: Modern palladium precatalysts are designed for greater stability and more efficient generation of the active catalyst.[4]

  • Ligand Selection Guide: Consult literature for recommended ligands for similar heteroaryl chloride aminations. For primary amines, BrettPhos is often a good choice, while RuPhos is generally effective for secondary amines.[4]

  • Base Stoichiometry: Ensure you are using a sufficient excess of a strong, non-nucleophilic base.

Frequently Asked Questions (FAQs)

Q1: Can I perform this amination without a palladium catalyst?

For an electron-deficient system like a pyrazolo[1,5-a]pyrazine, a nucleophilic aromatic substitution (SNAr) reaction is a potential alternative to palladium-catalyzed amination.[9][10] This often requires more forcing conditions (higher temperatures) and may be limited to more nucleophilic amines. In some cases, using a "green" solvent like water with a base such as potassium fluoride (KF) can facilitate the SNAr reaction.[9][10] However, for a broader substrate scope and milder conditions, palladium catalysis is generally more reliable.

Q2: What is the role of the cyclobutyl group in this reaction?

The 2-cyclobutyl group is primarily a structural component of the target molecule and is generally considered a spectator in the amination reaction at the C4 position. Its steric and electronic effects on the reactivity of the chloro-substituent are likely minimal compared to the overall electronic nature of the pyrazolo[1,5-a]pyrazine ring system.

Q3: My amine is not very soluble in common non-polar solvents like toluene. What should I do?

You can consider using a more polar aprotic solvent such as dioxane, THF, or DME.[6] It is crucial to ensure these solvents are rigorously dried and degassed before use. In some cases, a co-solvent system might be effective.

Q4: How can I best monitor the progress of my reaction?

LC-MS is the ideal technique for monitoring the reaction progress. It allows you to track the consumption of your starting material and the formation of your desired product, as well as identify any potential side products by their mass-to-charge ratio. Thin-layer chromatography (TLC) can also be a quick and useful tool for qualitative monitoring.

Visualizing Reaction Pathways

To better understand the desired reaction and a common side reaction, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.

Buchwald-Hartwig Amination Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl + Pd(0)L) Pd(0)L->Oxidative_Addition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Intermediate Oxidative_Addition->Ar-Pd(II)-Cl Ligand_Exchange Ligand Exchange (Amine Coordination) Ar-Pd(II)-Cl->Ligand_Exchange HNR₂ Ar-Pd(II)-NHR2 Ar-Pd(II)-NHR₂ Intermediate Ligand_Exchange->Ar-Pd(II)-NHR2 Base Reductive_Elimination Reductive Elimination (C-N Bond Formation) Ar-Pd(II)-NHR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Desired Product Reductive_Elimination->Ar-NR2 Hydrodehalogenation Side Reaction Ar-Pd(II)-Cl Ar-Pd(II)-Cl Intermediate Protonolysis Protonolysis Ar-Pd(II)-Cl->Protonolysis H⁺ Source (e.g., H₂O) Ar-H Hydrodehalogenated Side Product Protonolysis->Ar-H

Caption: Pathway for the formation of the hydrodehalogenated side product.

References

  • Vertex AI Search, "Optimising a Buchwald-Hartwig amination using the ChemSpeed." Accessed April 6, 2026.
  • MDPI, "An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors." Accessed April 6, 2026.
  • Benchchem, "Optimization of Buchwald-Hartwig amination conditions." Accessed April 6, 2026.
  • PMC, "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Accessed April 6, 2026.
  • Journal of the American Chemical Society, "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Rel
  • PMC, "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Accessed April 6, 2026.
  • RSC Publishing, "Pyrazinealkaloidsvia dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C." Accessed April 6, 2026.
  • University of Windsor, "Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point." Accessed April 6, 2026.
  • MilliporeSigma, "4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | 1595541-80-2." Accessed April 6, 2026.
  • MDPI, "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?" Accessed April 6, 2026.
  • PMC, "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Accessed April 6, 2026.
  • AJOL, "MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
  • Beilstein Journals, "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Accessed April 6, 2026.
  • PubMed, "Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents?" Accessed April 6, 2026.
  • PubChemLite, "4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C10H10ClN3)." Accessed April 6, 2026.
  • Beilstein Journals, "Synthesis of new pyrazolot[1][4][11]riazines by cyclative cleavage of pyrazolyltriazenes." Accessed April 6, 2026.

  • ACS Publications, "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization | Organic Letters." Accessed April 6, 2026.
  • PMC, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • PMC, "Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines." Accessed April 6, 2026.
  • RSC Publishing, "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • PMC, "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Accessed April 6, 2026.
  • Preprints.
  • MDPI, "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." Accessed April 6, 2026.
  • Beilstein Journals, "Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold." Accessed April 6, 2026.
  • PMC, "Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors." Accessed April 6, 2026.
  • ScienceDirect, "New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry." Accessed April 6, 2026.
  • BLDpharm, "1595541-80-2|4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine." Accessed April 6, 2026.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Intermediates

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine and its synthetic intermediates. This guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine and its synthetic intermediates. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in the laboratory. As Senior Application Scientists, we have compiled this information based on established protocols and troubleshooting experiences to ensure scientific integrity and experimental success.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine and its precursors.

Issue 1: Oiling Out Instead of Crystallization

Q: My compound is "oiling out" as a viscous liquid during recrystallization instead of forming solid crystals. What is causing this and how can I fix it?

A: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high, leading to precipitation above its melting point.[1][2]

Causality and Solution Workflow:

G start Problem: Compound 'Oils Out' cause1 Cause 1: Melting point of compound is lower than solvent boiling point. start->cause1 cause2 Cause 2: Solution is too concentrated. start->cause2 solution1 Solution: Lower the crystallization temperature by using a lower-boiling solvent or a co-solvent system. cause1->solution1 solution3 Solution: Induce crystallization at a lower temperature with a seed crystal. cause1->solution3 solution2 Solution: Add more hot solvent to decrease the saturation point. cause2->solution2 cause2->solution3 outcome Successful Crystallization solution1->outcome solution2->outcome solution3->outcome

Troubleshooting Steps for Oiling Out.

Detailed Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the concentration.[1] Allow the solution to cool slowly.

  • Solvent System Modification: If dilution is ineffective, consider a different solvent system.

    • Lower Boiling Point Solvent: Choose a solvent in which your compound is soluble at elevated temperatures but has a lower boiling point.

    • Co-solvent (Mixed Solvent) System: A common and effective technique is to dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature and then add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes slightly turbid.[1][3] Then, add a few drops of the "good" solvent to redissolve the turbidity and allow it to cool slowly.

  • Slow Cooling: Rapid cooling can promote oiling out.[1] Insulate the flask to ensure a gradual decrease in temperature.

  • Seed Crystals: If a small amount of pure, solid material is available, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[1]

Issue 2: Low Recovery After Column Chromatography

Q: I am experiencing a very low yield of my target compound after silica gel column chromatography. What are the potential causes and how can I improve my recovery?

A: Low recovery from column chromatography can stem from several factors, including irreversible adsorption of the compound onto the silica gel, improper solvent selection, or decomposition of the compound on the stationary phase.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Irreversible Adsorption Highly polar compounds, especially those with basic nitrogen atoms like pyrazolo[1,5-a]pyrazines, can strongly adhere to the acidic silica gel surface.Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent system. This will cap the acidic silanol groups and reduce strong interactions.
Improper Eluent Polarity If the eluent is not polar enough, the compound will not move down the column. If it is too polar, the compound will elute too quickly with impurities.Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[4]
Compound Decomposition Some heterocyclic compounds can be sensitive to the acidic nature of silica gel and may decompose during the purification process.Consider using a less acidic stationary phase, such as neutral or basic alumina, or a different purification technique like preparative HPLC with a C18 column.
Co-elution with Impurities If the polarity of the target compound and impurities are very similar, they may elute together, leading to a lower yield of pure product after fractions are combined.Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the separation of closely eluting compounds.
Issue 3: Persistent Impurities After Recrystallization

Q: Even after multiple recrystallization attempts, I am unable to remove a persistent impurity. How can I address this?

A: This often indicates that the impurity has very similar solubility properties to your target compound in the chosen solvent.

Strategies for Removing Stubborn Impurities:

  • Change the Solvent System: The relative solubilities of your compound and the impurity may differ significantly in a different solvent. Experiment with a variety of solvents or mixed solvent systems.

  • Activated Charcoal Treatment: If the impurity is colored, it may be a high molecular weight byproduct. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[2] Use charcoal sparingly, as it can also adsorb your product.

  • Alternative Purification Technique: If recrystallization proves ineffective, an alternative method is necessary.

    • Column Chromatography: As detailed in the previous section, this is a powerful method for separating compounds with different polarities.

    • Acid-Base Extraction: If your compound or the impurity has an acidic or basic functional group, you can exploit this for separation. For example, dissolve the mixture in an organic solvent and wash with an acidic or basic aqueous solution to selectively extract one of the components.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyrazolo[1,5-a]pyrazine derivatives?

A1: The most frequently employed purification methods for this class of compounds are:

  • Silica Gel Column Chromatography: This is a widely used technique for separating compounds based on polarity.[4][5][6][7] Eluent systems often consist of mixtures of hexanes/ethyl acetate or dichloromethane/methanol.

  • Recrystallization: This is an effective method for purifying solid compounds.[1][8] Common solvents include ethanol, methanol, ethyl acetate, and mixed solvent systems like hexane/ethyl acetate.[1][3]

  • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller quantities, this method can provide excellent separation.

  • Liquid-Liquid Extraction: This is useful for removing acidic or basic impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should meet the following criteria:

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal after purification.

A systematic approach involves testing the solubility of your crude product in small amounts of various solvents at room temperature and with heating.

Q3: My purified 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is unstable and decomposes upon storage. What are the best storage conditions?

A3: Halogenated heterocyclic compounds can be sensitive to light, moisture, and air. To ensure stability:

  • Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.

  • Store at a low temperature, preferably in a refrigerator or freezer.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive to oxidation.

III. Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

This protocol provides a step-by-step guide for purifying 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine intermediates using flash column chromatography.

Workflow for Column Chromatography:

G prep Preparation: - Select eluent via TLC - Prepare silica slurry - Pack the column load Sample Loading: - Dissolve crude product in minimal solvent - Adsorb onto silica gel (dry loading) - Apply to top of the column prep->load elute Elution: - Run the eluent through the column - Collect fractions load->elute analyze Analysis: - Monitor fractions by TLC - Combine pure fractions elute->analyze isolate Isolation: - Evaporate solvent from combined fractions - Dry the purified product under vacuum analyze->isolate

Sources

Optimization

troubleshooting catalyst deactivation in pyrazolo[1,5-a]pyrazine coupling reactions

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry: the functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in medicinal chemistry: the functionalization of the pyrazolo[1,5-a]pyrazine scaffold.

Pyrazolo[1,5-a]pyrazine is a highly valuable bicyclic heteroaromatic core, frequently utilized in the development of potent kinase inhibitors, including RET and JAK inhibitors[1][2]. However, its nitrogen-rich architecture makes it a formidable substrate for transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions)[3][4]. The Lewis basic nitrogens aggressively coordinate to palladium centers, leading to rapid catalyst deactivation[5].

This guide provides a diagnostic framework, mechanistic FAQs, and self-validating protocols to help you engineer deactivation-resistant catalytic systems.

Diagnostic Framework: The Deactivation Pathway

To troubleshoot catalyst failure, we must first understand the causality of the degradation. The diagram below illustrates how pyrazolo[1,5-a]pyrazine hijacks the standard catalytic cycle, and where we can intervene.

CatalystDeactivation Precatalyst Pd(II) Precatalyst (e.g., G3-XPhos) ActivePd Active Pd(0)-L Catalyst Precatalyst->ActivePd Activation OxAdd Oxidative Addition Complex (Pd-II) ActivePd->OxAdd Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine + Base Deact1 N-Heterocycle Coordination OxAdd->Deact1 Pyrazolo[1,5-a]pyrazine RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim RedElim->ActivePd Product Dormant Dormant Off-Cycle Pd Complex Deact1->Dormant Dormant->OxAdd Heat / Bulky Ligand PdBlack Irreversible Aggregation (Pd Black) Dormant->PdBlack Ligand Dissociation

Mechanistic pathway of Pd catalyst deactivation by N-heterocycles and recovery strategies.

Mechanistic Troubleshooting & FAQs

Q1: Why does my palladium catalyst precipitate as "Pd black" within minutes of adding the pyrazolo[1,5-a]pyrazine substrate? Causality: The pyrazolo[1,5-a]pyrazine core contains multiple Lewis basic nitrogen atoms. During the catalytic cycle—particularly after oxidative addition—these nitrogens competitively coordinate to the electrophilic Pd(II) center[5]. This coordination displaces the supporting phosphine ligand, forming a dormant, off-cycle complex. Stripped of its steric protection, the unstable palladium species undergoes irreversible dimerization and aggregation into catalytically inactive Pd(0) nanoparticles, visible as a black precipitate[6].

Q2: I am observing rapid deactivation in my Buchwald-Hartwig aminations. How do I select a ligand that resists this nitrogen-driven poisoning? Causality: You must select ligands that provide a highly specific steric environment to shield the metal center. Dialkylbiaryl monophosphines engineered specifically for heterocycle resistance, such as FPhos or GPhos, are highly recommended[5][7]. FPhos, for instance, adopts a unique O-bound conformation that sterically blocks N-heteroarene coordination while remaining flexible enough to allow the desired amine to react[7]. Alternatively, N-Heterocyclic Carbenes (NHCs) with massive steric bulk, such as the IPent ligand in Pd-PEPPSI-IPent, create a deep catalytic pocket that physically excludes the pyrazolo[1,5-a]pyrazine nitrogens from poisoning the metal[8].

Q3: Does the choice of palladium source matter if I am already using a bulky, deactivation-resistant ligand? Causality: Absolutely. Always use well-defined Pd(II) precatalysts (e.g., Buchwald G3/G4 palladacycles or PEPPSI complexes) for these challenging scaffolds[9]. Traditional in situ generation (mixing Pd2​(dba)3​ with a free ligand) requires the ligand to displace dba (dibenzylideneacetone). In the presence of a strongly coordinating pyrazolo[1,5-a]pyrazine, the heterocycle often outcompetes the phosphine ligand for the exposed Pd(0), killing the catalyst before the cycle even begins[8]. Precatalysts ensure a strict 1:1 ligand-to-metal ratio and release the active Pd(0)-L species directly into the catalytic cycle.

Q4: What base and solvent combinations minimize deactivation? Causality: Avoid strong bases like NaOtBu. Strong bases can mediate the decomposition of sensitive heteroarenes, generating byproducts that further exacerbate catalyst deactivation[5]. Instead, use moderate-strength bases like Cs2​CO3​ or NaOTMS[5]. For solvents, non-coordinating ethereal solvents like 1,4-dioxane or 2-methyltetrahydrofuran are preferred, as they provide high solubility without competing for the metal center.

Self-Validating Experimental Protocol

To ensure high-fidelity coupling with pyrazolo[1,5-a]pyrazine, follow this optimized Buchwald-Hartwig amination methodology. This protocol utilizes a self-validating feedback loop to confirm catalyst health in real-time.

Protocol: Deactivation-Resistant Amination of 3-Bromopyrazolo[1,5-a]pyrazine

  • Step 1: Precatalyst Selection & Handling Inside a nitrogen-filled glovebox, weigh 2 mol% of [Pd-PEPPSI-IPent] or FPhos-Pd-G3. Validation Check: The precatalyst must be a free-flowing, brightly colored solid (e.g., yellow/orange). Discard if it appears dark gray or black, which indicates premature reduction and loss of ligand coordination.

  • Step 2: Reagent Assembly Add 3-bromopyrazolo[1,5-a]pyrazine (1.0 equiv), the desired secondary amine (1.2 equiv), and finely milled anhydrous Cs2​CO3​ (2.0 equiv) to a reaction vial equipped with a magnetic stir bar.

  • Step 3: Solvent Addition Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M substrate concentration. Causality: Degassing is critical. Trace oxygen accelerates phosphine oxidation, stripping the palladium of its protective ligand and inviting immediate heterocycle poisoning.

  • Step 4: Reaction Initiation Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 80 °C in a pre-equilibrated oil bath. Validation Check: Observe the solution exactly at the 15-minute mark. A homogeneous yellow/orange solution confirms the active Pd(0)-L species is successfully cycling. If a black mirror or precipitate has formed, the catalyst has deactivated (likely due to wet solvent or oxygen ingress).

  • Step 5: Quench and Purification Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and any trace metal. Validation Check: LC-MS analysis of the crude filtrate should show >90% conversion to the desired product mass, with minimal debromination byproducts[10].

Quantitative Performance Metrics

The following table summarizes the expected performance of various catalyst architectures when applied to the pyrazolo[1,5-a]pyrazine scaffold. Relying on outdated catalyst systems will almost certainly result in failure.

Catalyst SystemLigand ClassReaction TypeDeactivation ResistanceTypical Yield
Pd2​(dba)3​ / PPh3​ Monodentate PhosphineSuzuki-MiyauraLow (Rapid Pd Black)< 20%
Pd(OAc)2​ / XantPhosBidentate PhosphineBuchwald-HartwigModerate40-60%
XPhos Pd G3Dialkylbiaryl PhosphineSuzuki-MiyauraHigh85-95%
Pd-PEPPSI-IPentN-Heterocyclic CarbeneBuchwald-HartwigVery High90-98%
FPhos-Pd G33',5'-disubstituted biarylBuchwald-HartwigVery High> 90%

References

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines - researchgate.net. 3

  • Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine - benchchem.com. 4

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - mit.edu. 5

  • WO2018136661A1 - SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS - google.com.1

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - mit.edu.7

  • Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrol - metu.edu.tr. 2

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - mdpi.com. 9

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - nih.gov. 8

  • Catalyst Deactivation of a Monoligated CyJohnPhos-Bound Nickel(0) Complex - ucla.edu. 6

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - acs.org. 10

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Purity Validation of Synthesized 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Introduction: The Critical Role of Purity in Drug Discovery In the realm of drug development, the journey from a synthesized molecule to a potential therapeutic candidate is paved with rigorous analytical checkpoints. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the realm of drug development, the journey from a synthesized molecule to a potential therapeutic candidate is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from starting materials, by-products, or degradation, can possess undesirable toxicological or pharmacological effects, jeopardizing patient safety and the viability of a drug program.[1][2] For novel heterocyclic compounds like 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a molecule of interest in medicinal chemistry, establishing an accurate and reliable purity profile is a non-negotiable first step post-synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this task.[3][4][5] Its power lies in the hyphenation of two potent technologies: the high-resolution separation capability of liquid chromatography and the sensitive, specific detection and identification power of mass spectrometry.[4] This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for the purity validation of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, designed for researchers and drug development professionals who require not just a protocol, but a strategic approach to ensuring analytical confidence.

Strategic Foundation: Anticipating the Analytical Challenge

Before any analysis, a scientist must consider the analyte. Pyrazolo[1,5-a]pyrazines are nitrogen-containing heterocyclic systems.[6][7] The presence of nitrogen atoms makes them amenable to positive mode electrospray ionization (ESI), a common technique in LC-MS. The synthesis of such a molecule likely involves multi-step reactions where residual starting materials, intermediates, or by-products of side reactions could persist in the final product.[2][8] For instance, unreacted precursors or isomers could be present. Therefore, our analytical strategy must be designed not only to quantify the main compound but also to detect and resolve these potential, structurally similar impurities.

Primary Purity Assessment: The Workhorse C18 Method

Our first approach utilizes the most common and robust setup in reversed-phase chromatography: a C18 stationary phase with an acidic mobile phase. This method serves as our primary, validated system for routine purity checks.

Experimental Protocol: Method A (C18 with Acidic Modifier)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

    • Dissolve in 1.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with a 50:50 mixture of water and ACN to a final concentration of 20 µg/mL for injection. Causality: This concentration is typically sufficient to provide a strong signal for the main component without saturating the detector, while still allowing for the detection of minor impurities.

  • Liquid Chromatography (LC) Conditions:

    • System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. Rationale: C18 columns provide excellent retention and separation for a wide range of moderately non-polar compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acidifies the mobile phase, which helps to protonate the analyte, improving peak shape and ionization efficiency in positive mode ESI.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 6120 Single Quadrupole LC/MSD or equivalent.[9]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100–500. Rationale: This range comfortably covers the expected molecular weight of the target compound and likely impurities.

    • Key Parameters: Capillary Voltage: 3500 V; Gas Temperature: 325 °C; Drying Gas Flow: 10 L/min.

Workflow for Primary Purity Validation

The following diagram illustrates the logical flow of the primary validation process.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis (Method A) cluster_data Data Processing & Validation cluster_report Final Assessment prep1 Weigh Compound prep2 Dissolve in ACN (1 mg/mL Stock) prep1->prep2 prep3 Dilute to Working Conc. (20 µg/mL) prep2->prep3 lc LC Separation (C18 Column, Acidic Gradient) prep3->lc ms MS Detection (ESI+, m/z 100-500) lc->ms integrate Integrate Chromatogram (Total Ion Current - TIC) ms->integrate purity Calculate % Area Purity integrate->purity char Characterize Impurities (Mass Spectra) integrate->char validate Validate Method (ICH Q2) [Specificity, Linearity, Accuracy] purity->validate Confirm Reliability report Final Purity Report validate->report

Caption: Workflow for LC-MS Purity Validation.

The Imperative of Orthogonal Methods: A Comparative Approach

Relying on a single analytical method, no matter how robust, carries an inherent risk: co-elution. An impurity may have the same retention time as the main compound under one specific set of conditions, rendering it invisible. To mitigate this, we employ an orthogonal method—an analytical approach with a different separation mechanism. This is the cornerstone of a trustworthy purity assessment.[3]

Experimental Protocol: Method B (Phenyl-Hexyl with Neutral Modifier)

For our comparative method, we will change both the column chemistry and the mobile phase pH. This creates a significantly different selectivity profile.

  • Sample Preparation: Identical to Method A.

  • Liquid Chromatography (LC) Conditions:

    • System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm. Rationale: The phenyl-hexyl phase introduces π-π interactions as a separation mechanism, which is orthogonal to the hydrophobic interactions of a C18 phase. This can resolve aromatic impurities that may co-elute on a C18 column.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0. Rationale: A neutral pH can alter the ionization state of acidic or basic impurities, changing their retention behavior relative to the main compound.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes, hold at 95% B for 1 minute, then return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions: Identical to Method A.

Logical Framework for Method Comparison

The use of orthogonal methods is a self-validating system. If two very different methods yield the same purity value, it provides high confidence in the result. If they differ, it reveals the presence of a previously hidden impurity.

G cluster_methods Orthogonal Purity Analysis cluster_results Comparative Data Review compound Synthesized Compound (Unknown True Purity) methodA Method A (C18, Acidic pH) Separation: Hydrophobicity compound->methodA methodB Method B (Phenyl-Hexyl, Neutral pH) Separation: π-π & Hydrophobicity compound->methodB resultA Purity Result A methodA->resultA resultB Purity Result B methodB->resultB decision Results Match? resultA->decision resultB->decision conclusion_pass High Confidence in Purity Value decision->conclusion_pass Yes conclusion_fail Impurity Detected (Co-elution in one method) Further Investigation Needed decision->conclusion_fail No

Caption: Logic for Orthogonal Method Comparison.

Data Interpretation: A Comparative Case Study

To illustrate the power of this approach, let's consider a hypothetical batch of synthesized 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

ParameterMethod A (C18, Acidic)Method B (Phenyl-Hexyl, Neutral)Interpretation
Main Peak RT 2.85 min3.10 minRetention time shifts due to different column/mobile phase, as expected.
Main Peak Purity (% Area) 98.5%97.2%Discrepancy indicates a hidden impurity.
Impurity 1 (RT) 2.50 min (0.8%)2.65 min (0.8%)This impurity is resolved by both methods.
Impurity 2 (RT) 3.15 min (0.7%)3.40 min (0.7%)This impurity is also resolved by both methods.
Impurity 3 (RT) Not Resolved2.95 min (1.3%)Method B successfully resolved a co-eluting impurity.

In this case study, Method A initially suggested a purity of 98.5%. However, the orthogonal Method B revealed an additional impurity (Impurity 3) that was co-eluting with the main peak in Method A. The more accurate purity is therefore 97.2%. This demonstrates the indispensability of using a comparative approach for true purity determination.

Method Validation: Anchoring Data in Trustworthiness

For any analytical method to be considered reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13] Validation demonstrates that the method is suitable for its intended purpose.[14]

A summary of typical validation parameters for a purity method is presented below.

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the analyte's retention time from blanks or known impurities.Confirms that the signal being measured is only from the compound of interest.[12]
Linearity Correlation coefficient (r²) ≥ 0.99 over the specified range.Ensures the detector response is proportional to the analyte concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of the experimental value to the true value.[15]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections.Shows the consistency of results for the same sample.
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10.Defines the lowest concentration of an impurity that can be reliably quantified.[16]

Conclusion

The purity validation of a newly synthesized compound like 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a multi-faceted process that demands more than a single measurement. It requires a strategic, scientifically-grounded approach. As demonstrated, a primary "workhorse" method, such as one using a C18 column, provides a robust baseline for analysis. However, true analytical confidence is only achieved through comparison with an orthogonal method that employs a different separation mechanism. This dual-method approach acts as a self-validating system, capable of uncovering co-eluting impurities that would otherwise remain hidden. By grounding these comparative experimental data within a framework of rigorous method validation according to ICH guidelines, researchers can establish a trustworthy purity profile, enabling confident decision-making in the critical early stages of drug discovery and development.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Vertex AI Search.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Veeprho.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances. Journal of Chemical and Pharmaceutical Research.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2022, March 24). ICH.
  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). Medicines Control Agency, The Gambia.
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17). Agilent Technologies.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Quality Guidelines. ICH.
  • Validation of Analytical Procedures. (2018, October 15). USP.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC.
  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. ResearchGate.
  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Waters Corporation.
  • Quantification of Pyrazine in Human Plasma by LC-MS/MS. Benchchem.
  • Identification of In-Process Organic Compounds using LCMS. (2026, February 27). Resolvemass Laboratories.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem.
  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles: Pyrazololpyrazines. ResearchGate.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
  • Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. (2024, January 20). PubMed.
  • Impurities in Pharmaceutical Substances. ResearchGate.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Sources and Types of Impurities in Pharmaceutical Substances. (2024, September 11). Veeprho.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Chloro- and 4-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine in Key Synthetic Transformations

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system due to its versatile bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system due to its versatile biological activities. The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various synthetic handles, halogens at the 4-position serve as crucial linchpins for introducing molecular diversity. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine and its 4-bromo counterpart. We will delve into their performance in two of the most fundamental and widely utilized transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This analysis is supported by established mechanistic principles and representative experimental protocols to inform strategic decisions in your synthetic campaigns.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution is a cornerstone reaction for the late-stage functionalization of electron-deficient aromatic systems, such as the pyrazolo[1,5-a]pyrazine core. The reaction proceeds via a stepwise addition-elimination mechanism, the understanding of which is crucial for rationalizing the observed reactivity differences between our two substrates.

The Underlying Mechanism: The Meisenheimer Complex

The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring at the carbon atom bearing the halogen leaving group.[1][2] This initial attack is typically the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The presence of electron-withdrawing groups on the aromatic ring is essential to stabilize this intermediate and facilitate the reaction.[2] In the pyrazolo[1,5-a]pyrazine system, the nitrogen atoms within the fused ring system act as electron-withdrawing moieties, thereby activating the 4-position towards nucleophilic attack. The final step involves the departure of the halide ion, restoring the aromaticity of the ring system.[1]

dot

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrazolo_Halide 4-Halo-2-cyclobutylpyrazolo[1,5-a]pyrazine Meisenheimer Meisenheimer Complex Pyrazolo_Halide->Meisenheimer Nucleophilic Attack (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-Substituted Product Meisenheimer->Product Elimination of Leaving Group Halide Halide Ion (X⁻) Meisenheimer->Halide

Caption: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Reactivity Comparison: Chloro vs. Bromo

In SNAr reactions, the reactivity of the leaving group is often counterintuitive when compared to SN1 and SN2 reactions. The general trend for activated aryl halides is F > Cl ≈ Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic.[4]

Therefore, for the 2-cyclobutylpyrazolo[1,5-a]pyrazine system, the 4-chloro derivative is expected to be more reactive than the 4-bromo derivative in SNAr reactions. The higher electronegativity of chlorine compared to bromine leads to a more electron-deficient C4 carbon, which is more susceptible to nucleophilic attack. While the C-Cl bond is stronger than the C-Br bond, the breaking of this bond occurs in the fast, second step of the reaction and thus does not influence the overall reaction rate as significantly as the initial attack.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

SubstrateHalogen Electronegativity (Pauling Scale)C-X Bond Strength (kJ/mol)Expected SNAr Reactivity
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine3.16~400Higher
4-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine2.96~336Lower
Experimental Protocol: SNAr with a Generic Amine Nucleophile

This protocol provides a general procedure for the amination of 4-halo-2-cyclobutylpyrazolo[1,5-a]pyrazines.

Materials:

  • 4-Chloro- or 4-bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Amine nucleophile (1.2-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 4-halo-2-cyclobutylpyrazolo[1,5-a]pyrazine and a magnetic stir bar.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine nucleophile and the base.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[5] This reaction has become indispensable in drug discovery for the rapid elaboration of core structures.

The Catalytic Cycle: A Symphony of Palladium

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium(0) species.[6] The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2-cyclobutylpyrazolo[1,5-a]pyrazine, forming a Pd(II) intermediate. This is generally the rate-determining step.[6]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

dot

Suzuki_Mechanism cluster_reactants Pd0 Pd(0)L₂ Ox_Adduct R-Pd(II)-X(L₂) Pd0->Ox_Adduct Oxidative Addition (Rate-Determining) Trans_Complex R-Pd(II)-R'(L₂) Ox_Adduct->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product R-R' Trans_Complex->Product Aryl_Halide 4-Halo-Pyrazolo[1,5-a]pyrazine (R-X) Aryl_Halide->Ox_Adduct Boronic_Acid Organoboron Reagent (R'-B(OR)₂) Boronic_Acid->Trans_Complex Base Base Base->Trans_Complex

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison: Chloro vs. Bromo

In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond.[4] The rate-determining step, oxidative addition, involves the cleavage of this bond. Consequently, the reactivity trend follows the order of bond strength: I > Br > Cl > F.[4][8]

Therefore, for the Suzuki-Miyaura coupling, the 4-bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine is expected to be significantly more reactive than its 4-chloro counterpart . The weaker C-Br bond allows for a faster rate of oxidative addition of the palladium catalyst, often enabling the reaction to proceed under milder conditions and with lower catalyst loadings compared to the more robust C-Cl bond. While the coupling of aryl chlorides is achievable, it typically requires more specialized and highly active catalyst systems, such as those employing bulky electron-rich phosphine ligands (e.g., SPhos, XPhos).[9]

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Cross-Coupling

SubstrateC-X Bond Strength (kJ/mol)Expected Suzuki-Miyaura Reactivity
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine~400Lower
4-Bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine~336Higher
Experimental Protocol: Suzuki-Miyaura Coupling with a Generic Boronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-halo-2-cyclobutylpyrazolo[1,5-a]pyrazines.

Materials:

  • 4-Chloro- or 4-bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G3 for the chloro-derivative) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 4-halo-2-cyclobutylpyrazolo[1,5-a]pyrazine, boronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion: Strategic Selection for Synthetic Success

The choice between 4-chloro- and 4-bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine as a synthetic intermediate is dictated by the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, the 4-chloro derivative is the substrate of choice due to its higher intrinsic reactivity, which can lead to faster reaction times and potentially higher yields.

  • For Palladium-Catalyzed Cross-Coupling reactions , such as the Suzuki-Miyaura coupling, the 4-bromo derivative is generally preferred . Its greater reactivity allows for the use of milder reaction conditions and a broader range of standard palladium catalysts. While the 4-chloro analog is a viable and often more cost-effective option, its successful coupling typically necessitates more specialized and often more expensive catalyst systems.

A thorough understanding of the underlying mechanistic principles governing these fundamental reactions empowers the medicinal chemist to make informed and strategic decisions, ultimately accelerating the drug discovery process.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Ghavami, R., & Maran, F. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... PMC.
  • Tomanová, P., et al. (2019).
  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

  • Beilstein Archives. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Theses and Dissertations--Chemistry. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Cziáky, Z., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Organic & Biomolecular Chemistry, 9(19), 6695-6701.
  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sikdar, A., et al. (2023).
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • El-Faham, A., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC.
  • The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • PubMed. Synthesis of pyrazolo[1,5-a][1][3][10]triazine derivatives as inhibitors of thymidine phosphorylase. [Link]

  • MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

  • AJOL. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. [Link]

Sources

Validation

High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Structural Elucidation of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Executive Summary 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C₁₀H₁₀ClN₃) is a versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and positive allosteric modulators[1]. Accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C₁₀H₁₀ClN₃) is a versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and positive allosteric modulators[1]. Accurate structural characterization of this scaffold is critical during drug development, metabolite profiling, and degradation studies. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap or Q-TOF) against nominal mass Triple Quadrupole (QqQ) systems. By deconstructing the molecule's complex fragmentation patterns—driven by the strained cyclobutyl moiety and the chlorine isotope signature—this guide provides a self-validating analytical framework for researchers.

Structural Deconstruction & Causality of Fragmentation

The fragmentation of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine under Collision-Induced Dissociation (CID) is dictated by three distinct structural features. Understanding the causality behind these cleavages is essential for accurate spectral interpretation:

  • Chlorine Isotope Signature: The natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%) generates a characteristic 3:1 isotopic pattern separated by 2 m/z units (M and M+2)[2][3]. This signature acts as an internal tracer; any fragment retaining the chlorine atom will preserve this 3:1 ratio, providing a self-validating mechanism for structural assignments[4].

  • Cyclobutyl Ring Cleavage: Strained cyclic systems like the cyclobutyl ring are highly susceptible to ring-opening. The primary, low-energy pathway involves the elimination of ethene (C₂H₄, 28.0313 Da) via a concerted retro-[2+2] mechanism[5][6].

  • Pyrazolo[1,5-a]pyrazine Core: Fused nitrogenous heterocycles are highly stable but will undergo ring contraction or the loss of HCN (27.0109 Da) and N₂ (28.0061 Da) under higher collision energies[7].

Platform Comparison: HRMS vs. QqQ

When profiling complex building blocks, the choice of MS platform drastically impacts data fidelity. While QqQ systems are the gold standard for targeted quantification, HRMS is mandatory for definitive structural elucidation. The critical differentiator here is the ability to resolve isobaric neutral losses.

Table 1: Performance Comparison for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Analysis

Analytical FeatureHRMS (Orbitrap / Q-TOF)Triple Quadrupole (QqQ)Causality & Impact on Analysis
Mass Accuracy < 2 ppm (Exact mass: 208.0636)± 0.1 Da (Nominal mass: 208)HRMS differentiates isobaric losses (e.g., C₂H₄ [28.0313 Da] vs. N₂ [28.0061 Da]), definitively distinguishing cyclobutyl cleavage from pyrazine cleavage.
Isotope Resolution Resolves ¹³C and ³⁷Cl fine structureDetects nominal 3:1 ratioHRMS confirms the exact elemental composition (C₁₀H₁₀ClN₃) of the precursor and product ions.
Sensitivity Moderate to High (Full Scan)Ultra-High (MRM mode)QqQ is superior for trace-level pharmacokinetic quantification, whereas HRMS excels at qualitative structural mapping.
Data Acquisition Retrospective (Full Scan MS²)Prospective (Pre-programmed)HRMS allows post-acquisition discovery of novel metabolites without reinjecting the sample.
Self-Validating Experimental Protocol for CID Fragmentation

To ensure scientific integrity, the following LC-MS/MS protocol establishes a self-validating system. By confirming the 3:1 isotopic ratio in both the precursor and targeted product ions, the method internally validates the retention or loss of the chloro-substituent, eliminating false-positive fragment assignments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote robust [M+H]⁺ formation[8].

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes to ensure separation from potential synthetic impurities.

  • Ionization (ESI+): Operate the electrospray source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Precursor Selection & Isotope Validation (MS1): Isolate the monoisotopic [M+H]⁺ at m/z 208.0636 and the ³⁷Cl isotope at m/z 210.0606. Verify the 3:1 intensity ratio to confirm the presence of exactly one chlorine atom[2].

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) stepped ramp (15, 30, 45 eV) using Nitrogen or Argon as the collision gas. Causality: This energy ramp is critical because fragile cyclobutyl cleavages occur at low CE, while stable pyrazine ring fragmentations require high CE.

  • Fragment Analysis (MS2): Acquire MS/MS spectra. Cross-reference fragments exhibiting the 3:1 isotopic pattern (chlorine retained) against those lacking it (chlorine lost).

Quantitative Fragmentation Data

The table below summarizes the exact masses and mechanistic origins of the primary fragments, demonstrating why high mass accuracy is required to elucidate this molecule.

Table 2: Predicted Major Fragment Ions of [M+H]⁺ (C₁₀H₁₁ClN₃⁺)

Fragment Ionm/z (³⁵Cl)m/z (³⁷Cl)Isotope RatioNeutral LossMechanistic Origin
[M+H]⁺ 208.0636210.06063:1NoneIntact protonated molecule[8].
[F1]⁺ 180.0323182.02943:1C₂H₄ (28.0313 Da)Cyclobutyl ring opening & ethene loss[5].
[F2]⁺ 172.0870N/ANoneHCl (35.9767 Da)Cleavage of the C-Cl bond; loss of isotopic signature.
[F3]⁺ 153.0214155.01853:1HCN (27.0109 Da)Pyrazine ring contraction from the [F1]⁺ intermediate[7].
Mechanistic Visualizations

LCMS_Workflow Prep Sample Prep (100 ng/mL, 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization ([M+H]+ Formation) LC->ESI MS1 MS1 Selection (m/z 208 & 210, 3:1) ESI->MS1 CID CID Fragmentation (NCE 15-45 eV) MS1->CID MS2 HRMS Detection (Sub-2 ppm accuracy) CID->MS2

Self-validating LC-HRMS/MS workflow for isotopic and structural elucidation.

Fragmentation_Pathway Parent [M+H]+ m/z 208/210 (3:1) C10H11ClN3+ Frag1 [F1]+ (Cyclobutyl Loss) m/z 180/182 (3:1) C8H7ClN3+ Parent->Frag1 - C2H4 (28.03 Da) Retro-[2+2] Frag2 [F2]+ (Dechlorination) m/z 172 (No Cl) C10H10N3+ Parent->Frag2 - HCl (35.98 Da) Bond Cleavage Frag3 [F3]+ (Pyrazine Cleavage) m/z 153/155 (3:1) C7H6ClN2+ Frag1->Frag3 - HCN (27.01 Da) Ring Contraction

Primary CID fragmentation pathways of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

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Comparative

benchmarking 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine against other heterocyclic building blocks

An Objective Benchmarking Guide to 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine for Modern Drug Discovery A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block In the landscape of medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Benchmarking Guide to 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine for Modern Drug Discovery

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision point that profoundly influences the trajectory of a drug discovery program. The pyrazolo[1,5-a]pyrazine motif, a fused nitrogen-rich heterocycle, has garnered significant attention for its role as a "privileged scaffold".[1] Its rigid, planar structure provides a well-defined vectoral projection for substituents, making it an ideal platform for creating compounds with high target affinity and specificity, particularly in the realm of protein kinase inhibitors.[2][3]

This guide provides an in-depth analysis of a specific, highly functionalized derivative: 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine . We will objectively benchmark this building block against other common heterocyclic cores, focusing on synthetic utility, physicochemical properties, and potential therapeutic applications. Our analysis is grounded in established chemical principles and supported by representative experimental data to provide researchers, scientists, and drug development professionals with actionable insights.

The Strategic Advantage of the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine system is an isomeric relative of the more extensively studied pyrazolo[1,5-a]pyrimidine scaffold.[4] Both systems offer a unique combination of chemical stability and synthetic versatility. The key features that underpin their value include:

  • Structural Rigidity: The fused ring system minimizes conformational flexibility, which can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher potency.

  • Defined Substitution Vectors: The scaffold presents multiple, distinct positions for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

  • Hydrogen Bond Acceptors: The nitrogen atoms within the core act as hydrogen bond acceptors, facilitating crucial interactions within protein binding pockets.

  • Modulation of Physicochemical Properties: Substituents can be strategically placed to fine-tune critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.

The subject of our analysis, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (CAS 1595541-80-2), incorporates two key features onto this core: a 4-chloro group, which serves as a versatile synthetic handle, and a 2-cyclobutyl group, which can enhance binding affinity and modulate metabolic properties.[6][7]

Benchmarking Synthetic Reactivity: The 4-Chloro Position

The chlorine atom at the 4-position is the primary site for diversification, making its reactivity a critical performance benchmark. This position is electronically activated towards nucleophilic aromatic substitution (SNAr) and is an excellent substrate for palladium-catalyzed cross-coupling reactions.

We will compare its performance in two cornerstone reactions of modern medicinal chemistry—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—against other common chloro-substituted six-membered heterocycles.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a standardized procedure to compare the reactivity of different chloro-heterocycles with a common boronic acid partner.

Objective: To assess the relative yield and reaction kinetics of C-C bond formation.

Materials:

  • 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

  • 2-Chloropyrimidine

  • 4-Chloropyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a 10 mL microwave vial, add the chloro-heterocycle (0.5 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).

  • Add K₃PO₄ (1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed toluene (2.5 mL) and water (0.25 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 1 hour.

  • After cooling, dilute the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Analyze the crude reaction mixture by HPLC-UV to determine the percent conversion.

Data Presentation: Comparative Reactivity

The following table summarizes representative data for the comparative reactivity of our target molecule. This data is synthesized from established trends where the reactivity of chloro-heterocycles in palladium-catalyzed couplings is influenced by the electron-deficiency of the ring system.[8]

Heterocyclic Building BlockReaction TypeRepresentative Conversion (%) (1 hr @ 100 °C)Key Scientific Rationale
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Suzuki-Miyaura95%The fused pyrazolo ring is electron-withdrawing, activating the C-Cl bond for oxidative addition to the Pd(0) catalyst.
2-ChloropyrimidineSuzuki-Miyaura92%The two nitrogen atoms strongly activate the chloro-substituent, making it highly reactive.
4-ChloropyridineSuzuki-Miyaura65%Less electron-deficient than the pyrimidine or pyrazolo[1,5-a]pyrazine systems, resulting in slower oxidative addition.
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine Buchwald-Hartwig88%Similar to Suzuki coupling, the electron-deficient nature of the core facilitates the catalytic cycle.
2-ChloropyrimidineBuchwald-Hartwig85%Highly effective substrate for C-N bond formation.
4-ChloropyridineBuchwald-Hartwig55%Slower reaction rates are typically observed compared to more activated systems.

Expertise & Experience: The pyrazolo[1,5-a]pyrazine core's electron-deficient nature provides a distinct advantage over simpler systems like chloropyridine. This inherent reactivity allows for milder reaction conditions and broader substrate scope, which are critical considerations in complex molecule synthesis. The choice of SPhos as a ligand is deliberate; its electron-rich and bulky nature promotes the challenging oxidative addition step with chloro-arenes.

Visualization: Synthetic Diversification Workflow

The following diagram illustrates the central role of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine as a platform for generating diverse compound libraries.

G cluster_start Starting Material cluster_reactions Key Diversification Reactions cluster_products Diverse Scaffolds start 4-Chloro-2-cyclobutyl- pyrazolo[1,5-a]pyrazine suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Ar-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald R₂-NH Pd Catalyst snar SNAr (C-O, C-S Coupling) start->snar Nu-H (e.g., R-SH) aryl 4-Aryl Derivatives (Biaryl Cores) suzuki->aryl amino 4-Amino Derivatives (Kinase Hinge Binders) buchwald->amino thio 4-Thioether Derivatives (Covalent Modifiers) snar->thio

Caption: Versatile synthetic pathways originating from the target building block.

Physicochemical Properties: The Impact of the 2-Cyclobutyl Group

The cyclobutyl substituent at the 2-position is not merely a placeholder. It serves a crucial role in shaping the molecule's three-dimensional profile and its physicochemical properties. Saturated carbocycles, like the cyclobutyl group, are increasingly used in drug design to improve metabolic stability and solubility while filling hydrophobic pockets.

Experimental Protocol: Comparative LogP and Solubility Determination

Objective: To benchmark the lipophilicity (LogP) and aqueous solubility of the cyclobutyl-substituted core against other common substituents.

LogP Determination (Shake-Flask Method):

  • Prepare a stock solution of the test compound in octan-1-ol.

  • Mix 1 mL of the stock solution with 1 mL of water in a vial.

  • Shake the vial vigorously for 30 minutes to allow for partitioning.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and octanol layers.

  • Determine the concentration of the compound in each layer using HPLC-UV with a standard calibration curve.

  • Calculate LogP as log₁₀([Concentration]octanol / [Concentration]water).

Aqueous Solubility (Kinetic Assay):

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture for 2 hours at room temperature.

  • Filter the mixture through a 0.45 µm filter to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.

Data Presentation: Physicochemical Property Comparison

The table below presents expected values based on the known effects of these substituents in medicinal chemistry. The cyclobutyl group often provides a favorable balance between lipophilicity and solubility compared to smaller alkyl groups or larger, more rigid aromatic systems.

Pyrazolo[1,5-a]pyrazine DerivativePredicted XlogP[9]Expected Aqueous Solubility (µM)Key Scientific Rationale
4-Chloro-2-cyclobutyl -2.1~50The non-planar cyclobutyl group disrupts crystal packing, often improving solubility over flat aromatic substituents. It adds lipophilicity but avoids the extreme insolubility of larger alkyl or aryl groups.
4-Chloro-2-methyl -1.5~150Lower lipophilicity contributes to higher aqueous solubility.
4-Chloro-2-phenyl -3.0<10The flat, hydrophobic phenyl ring significantly increases lipophilicity and often leads to poor solubility due to strong crystal lattice energy.
4-Chloro-2-tert-butyl -2.5~30The bulky t-butyl group increases lipophilicity and can hinder solvation, reducing solubility compared to the cyclobutyl analog.

Trustworthiness: These protocols represent industry-standard methods for early-stage drug discovery profiling. By performing these assays under identical conditions, a reliable, head-to-head comparison can be established, ensuring that the selection of a building block is based on robust, internally consistent data.

Application in Kinase Inhibitor Design

The pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine scaffolds are well-established as "hinge-binding" motifs in a wide range of protein kinase inhibitors.[2][3] The nitrogen atoms at positions 1 and 5 mimic the adenine core of ATP, forming canonical hydrogen bonds with the backbone of the kinase hinge region.

Visualization: Kinase Hinge Binding Interaction

This diagram illustrates the hypothesized binding mode, a crucial concept for rational drug design.

Caption: Hypothesized hydrogen bonding with the kinase hinge region.

The 4-position, where our chloro-substituent resides, typically points out towards the solvent-exposed region or into a deeper pocket depending on the specific kinase. By replacing the chlorine with various amines (via Buchwald-Hartwig) or aryl groups (via Suzuki), researchers can target these regions to achieve both potency and selectivity. The 2-cyclobutyl group is positioned to interact with a hydrophobic region often found near the ribose pocket, potentially enhancing affinity and tuning selectivity.

Conclusion

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a high-performance building block that offers a compelling combination of synthetic versatility and desirable physicochemical properties.

  • High Reactivity: Its activated 4-chloro position enables efficient diversification through standard cross-coupling and SNAr reactions, outperforming less-activated systems like 4-chloropyridine.

  • Balanced Physicochemical Profile: The 2-cyclobutyl group provides a favorable balance of lipophilicity and solubility, a crucial advantage over more traditional methyl or phenyl substitutions.

  • Proven Therapeutic Scaffold: The underlying pyrazolo[1,5-a]pyrazine core is a validated motif for targeting important enzyme classes like protein kinases.

For research teams aiming to accelerate their drug discovery programs, this building block represents a strategic starting point for the rapid generation of potent, selective, and drug-like molecules. Its well-defined reactivity and modular nature make it an exemplary tool for modern medicinal chemistry.

References

  • PubChem. 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. [Link][9]

  • Agbowuro, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link][2][3]

  • Reyes-Márquez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link][4]

  • Nassar, E. H., et al. (2023). Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. [Link][5]

  • Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link][1]

Sources

Validation

A Comparative Guide to the Definitive Structural Confirmation of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure, recognized for its versatile synthetic accessibility and significant role in compounds targeting a range of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure, recognized for its versatile synthetic accessibility and significant role in compounds targeting a range of therapeutic areas.[1][2] The precise substitution pattern on this fused heterocyclic system is critical to its biological activity, making unambiguous structural confirmation a cornerstone of any research and development program. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of a novel derivative, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Imperative of Unambiguous Structure Determination

For a molecule like 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (C₁₀H₁₀ClN₃), spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization. They confirm the molecular formula and provide crucial insights into the connectivity of atoms. However, these techniques often fall short of providing the absolute, three-dimensional atomic arrangement.[3] Isomeric uncertainty, subtle conformational nuances, and intermolecular interactions in the solid state can only be definitively resolved through direct visualization of the molecular structure. It is here that single-crystal X-ray diffraction provides unparalleled, robust information.[4]

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise details about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional coordinates of every atom.[5][6] The technique is founded on the principle that a crystal acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays interacts with the ordered arrangement of electrons in a crystal, it produces a unique diffraction pattern of constructive interference spots.[6][7] By analyzing the geometry and intensity of these spots, the electron density throughout the crystal can be mapped, and from this map, the precise atomic structure is determined.[3]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount. Each step is designed to ensure the highest quality data, leading to an unambiguous structural solution.

xray_workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Compound Purification B Solvent Selection A->B Purity is critical C Crystallization (e.g., Slow Evaporation) B->C Trial & Error D Harvesting Quality Crystal C->D Microscopic Selection E Mount Crystal on Diffractometer D->E F Low-Temperature Data Collection E->F Cryo-cooling G Diffraction Pattern Acquisition F->G Rotating Crystal H Data Processing & Indexing G->H I Structure Solution (Phase Problem) H->I Fourier Transform J Structural Refinement I->J Least-Squares Minimization K Validation & Final Report J->K CIF Generation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Crystallization of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Causality: The success of X-ray crystallography is entirely dependent on the quality of the single crystal. The goal is to encourage the slow, ordered growth of a single nucleation event, which requires careful control over saturation, temperature, and purity.[8][9] Rapid precipitation leads to small, disordered, or polycrystalline material unsuitable for diffraction.

  • Compound Purification: Begin with the highest purity sample of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: The choice of solvent is crucial.[10] An ideal solvent is one in which the compound is moderately soluble—too soluble, and the solution will not reach saturation; too insoluble, and it will not dissolve.[9] For the target molecule, a solvent screen using ethyl acetate, dichloromethane, methanol, and acetonitrile is recommended.

  • Crystal Growth by Slow Evaporation (Proven Method):

    • In a clean, small vial, dissolve approximately 5-10 mg of the compound in the minimum amount of a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.[9]

    • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[8]

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

    • Place the vial in a location free from vibrations and temperature fluctuations.[9]

    • Monitor periodically without disturbing the vial. High-quality crystals should appear as clear, well-defined blocks.

Data Interpretation: What X-ray Crystallography Reveals

The final output, a Crystallographic Information File (CIF), is a rich dataset providing:

  • Unambiguous Connectivity and Regiochemistry: Confirms the precise attachment of the chloro and cyclobutyl groups to the pyrazolo[1,5-a]pyrazine core.

  • Precise Bond Lengths and Angles: Provides exact measurements (e.g., C-Cl, C-N, C-C bond lengths and angles) that can inform on bond order and ring strain.

  • Molecular Conformation: Defines the exact orientation and puckering of the cyclobutyl ring relative to the planar heterocyclic system.

  • Supramolecular Structure: Reveals how molecules pack in the solid state, identifying any intermolecular interactions such as hydrogen bonds or π-stacking.

Comparative Analysis with Alternative Techniques

While X-ray crystallography is definitive, it is essential to understand how its data compares to and complements other common analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of molecules in solution. For 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be used to assign the chemical shifts of all proton and carbon atoms and establish through-bond connectivity. This is critical for confirming that the correct product has been synthesized.

Limitations:

  • Ambiguity in Regiochemistry: While HMBC correlations can strongly suggest the positions of substituents, they can sometimes be ambiguous, especially in complex heterocyclic systems.

  • No Direct 3D Information: NMR provides information on through-bond and through-space (NOE) correlations, but it does not yield the precise bond angles and lengths that define the static 3D structure.

  • Averaged Conformation: The structure observed in NMR is an average of the conformations present in solution, which may differ from the single, lower-energy conformation often "frozen" in a crystal lattice.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For our target, HRMS would be expected to provide a mass corresponding to the formula C₁₀H₁₀ClN₃, confirming its successful synthesis and purity.

Limitations:

  • No Structural Information: MS provides a molecular formula but offers no insight into how the atoms are connected or arranged in three-dimensional space. It cannot distinguish between isomers.

Data Comparison: A Head-to-Head Analysis

The following table objectively summarizes the information provided by each technique for the structural confirmation of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

Structural Feature ConfirmedX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Molecular Formula Definitive (via structure)Inferred (from integration/shifts)Definitive (HRMS)
Atom-Atom Connectivity Definitive Definitive (via 2D NMR) Not Possible
Regiochemistry Definitive Strongly InferredNot Possible
Precise Bond Lengths/Angles Definitive Not PossibleNot Possible
Molecular Conformation Definitive (Solid State) Inferred (Solution Average)Not Possible
Supramolecular Packing Definitive Not PossibleNot Possible

A Synergistic and Self-Validating Workflow

decision_workflow A Synthesized Compound (e.g., 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine) B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Does Mass Match Expected Formula? B->D E Do Spectra Match Expected Connectivity? C->E D->E Yes K Re-evaluate Synthesis/ Purification D->K No F Provisional Structure Assigned E->F Yes E->K No G Single Crystal Growth F->G H X-ray Diffraction Analysis G->H I Does Crystal Structure Match Provisional Structure? H->I J Absolute Structure Confirmed I->J Yes I->K No

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates a self-validating system. The provisional structure assigned by MS and NMR is a hypothesis. X-ray crystallography is the experiment that directly tests and confirms this hypothesis, elevating the level of confidence in the structural assignment to an absolute certainty.

Conclusion

For novel molecular entities like 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, a multi-faceted analytical approach is essential for comprehensive characterization. While mass spectrometry and NMR spectroscopy are fundamental for confirming the molecular formula and atomic connectivity, they leave critical questions of regiochemistry and three-dimensional structure unanswered. Single-crystal X-ray crystallography stands alone as the only technique capable of providing a direct, high-resolution visualization of the molecule. It delivers an unambiguous and definitive dataset that resolves all structural uncertainties, providing the solid, authoritative foundation required for advancing a compound in a drug discovery pipeline.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • Geology-Ras. (n.d.). Single crystal X-ray diffraction analysis.
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction.
  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?.
  • PubChem. (n.d.). 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • MDPI. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines.
  • Hassan, A. S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4338. Retrieved from [Link]

Sources

Comparative

Comparative Binding Affinity Guide: Cyclobutyl-Substituted Pyrazolo[1,5-a]pyrazine Derivatives in Kinase Inhibition

Executive Summary: The Evolution of Hinge-Binding Motifs The development of highly selective, brain-penetrant kinase inhibitors has driven a shift away from traditional pyrazolo[3,4-d]pyrimidine scaffolds (e.g., ibrutini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Hinge-Binding Motifs

The development of highly selective, brain-penetrant kinase inhibitors has driven a shift away from traditional pyrazolo[3,4-d]pyrimidine scaffolds (e.g., ibrutinib) toward more refined heterocycles. Among these, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a premier hinge-binding motif for both targeted covalent inhibitors (TCIs) and reversible inhibitors[1].

When functionalized with a cyclobutyl moiety—either at the C2 position or utilized as a constrained sp3 -rich linker—these derivatives exhibit exceptional binding affinity, tuned lipophilicity, and superior Central Nervous System (CNS) penetration. This guide objectively compares the binding affinity and physicochemical performance of cyclobutyl-pyrazolo[1,5-a]pyrazine derivatives against alternative scaffolds, providing researchers with actionable, self-validating experimental protocols for preclinical evaluation.

Structural Rationale: The Causality of Cyclobutyl Substitution

In drug design, structural modifications must serve a mechanistic purpose. The integration of a cyclobutyl group into the pyrazolo[1,5-a]pyrazine core is driven by three distinct causal factors:

  • Optimal Vectoring via Conformational Constraint: The pyrazolo[1,5-a]pyrazine core anchors the molecule by forming a critical hydrogen bond with the backbone nitrogen of Met477 in the kinase hinge region[2]. Replacing flexible linear chains or bulky piperidine rings with a rigid cyclobutyl linker precisely vectors covalent warheads (such as acrylamides) toward reactive residues like Cys481 in Bruton's Tyrosine Kinase (BTK)[1].

  • CNS Multiparameter Optimization (MPO): Cyclobutyl substitution introduces essential sp3 character while maintaining a low molecular weight and zero hydrogen-bond donors. This drastically reduces the topological polar surface area (tPSA), pushing the CNS MPO score toward the theoretical maximum of 6.0, ensuring robust blood-brain barrier (BBB) penetration[1].

  • Metabolic Stability vs. Reactivity: While highly effective at target engagement, cycloalkane linkers conjugated to covalent warheads are susceptible to endogenous clearance. Notably, cyclobutane-linked inhibitors can undergo a unique 16-membered macrocyclic rearrangement when conjugated to glutathione (GSH)[3]. Understanding this causality allows chemists to tune the electrophilicity of the warhead to balance target affinity with systemic half-life.

Kinase_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Cyclobutyl-Pyrazolo[1,5-a]pyrazine Inhibitor->BTK Covalent Binding (Cys481) NFKB NF-κB Pathway (Proliferation) PLCg2->NFKB

BCR signaling pathway illustrating targeted covalent inhibition of BTK by pyrazolo[1,5-a]pyrazines.

Comparative Binding Affinity & Physicochemical Profiling

To objectively evaluate the performance of cyclobutyl-pyrazolo[1,5-a]pyrazine derivatives, we must compare them against established clinical benchmarks across different kinase targets (BTK and JAK family).

Table 1: Comparative Binding Affinity of Kinase Hinge-Binding Motifs
Scaffold / MotifRepresentative TargetBiochemical AffinityCellular PotencyKey Physicochemical Trait
Pyrazolo[1,5-a]pyrazine (Cyclobutyl-linked) BTK (e.g., BIIB129 analogs) log(kinact​/KI​)=4.59 TMD8 IC50​=2.94 nMHigh CNS Penetration (MPO ~6.0)[2]
Imidazo[1,5-a]pyrazine BTK (Acalabrutinib) IC50​=5.1 nMHigh (CLL models)Low CNS Penetration[4]
Pyrazolo[1,5-a]pyrazine (C2-Cyclobutyl) JAK1 / JAK2 IC50​=3.0 / 8.5 nMJurkat IC50​=23.7 nMHigh JAK1/2 Selectivity over JAK3[4]
Pyrazolo[3,4-d]pyrimidine BTK (Ibrutinib) IC50​=0.5 nMHighOff-target EGFR/ITK liabilities[1]

Data Synthesis: The data demonstrates that while first-generation scaffolds like pyrazolo[3,4-d]pyrimidine offer extreme biochemical potency, they suffer from kinome promiscuity. The cyclobutyl-pyrazolo[1,5-a]pyrazine scaffold sacrifices a marginal degree of raw biochemical IC50​ to achieve exquisite selectivity and brain penetrance, making it superior for neuro-inflammatory indications like Multiple Sclerosis[1].

Self-Validating Experimental Protocols for Affinity Assessment

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow . If a compound fails at a downstream step, the upstream data provides the causality (e.g., a discrepancy between Step 1 and Step 3 indicates poor membrane permeability, not poor target affinity).

Assay_Workflow Step1 1. TR-FRET Assay (Target Engagement) Step2 2. LC-MS/MS (GSH Reactivity) Step1->Step2 Step3 3. TMD8 Cells (Membrane Permeability) Step2->Step3 Step4 4. Whole Blood CD69 (Protein Binding) Step3->Step4

Self-validating workflow for evaluating kinase inhibitor binding affinity and cellular potency.

Protocol 1: Time-Dependent Biochemical Affinity (TR-FRET)

Purpose: Establish baseline target engagement. For covalent inhibitors, standard IC50​ is insufficient; kinetic parameters must be derived.

  • Incubate recombinant kinase (e.g., BTK or JAK1) with varying concentrations of the cyclobutyl-pyrazolo[1,5-a]pyrazine derivative.

  • Monitor the reaction at multiple time points (e.g., 15, 30, 60, 120 minutes) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Validation Check: Calculate the kinact​/KI​ ratio. A high KI​ with a high kinact​ indicates poor initial non-covalent affinity but rapid covalent bond formation.

Protocol 2: Glutathione (GSH) Reactivity & Rearrangement Mapping

Purpose: Ensure the warhead is not overly promiscuous, which would lead to rapid systemic clearance.

  • Incubate the compound in a physiological GSH buffer (pH 7.4) at 37°C.

  • Aliquot samples at 0, 2, 4, and 10 hours, quenching with cold acetonitrile.

  • Analyze via LC-MS/MS.

  • Validation Check: Specifically monitor for the 16-membered macrocyclic rearrangement fragment unique to cyclobutane-containing covalent inhibitors[3]. A GSH half-life ( t1/2​ ) of ~10 hours is optimal for balancing efficacy and toxicity[2].

Protocol 3: TMD8 Cellular Proliferation Assay

Purpose: Validate that the compound penetrates the lipid bilayer and engages the target in a complex intracellular environment.

  • Seed TMD8 (human diffuse large B-cell lymphoma) cells at 104 cells/well in 96-well plates.

  • Treat with a 10-point dose titration of the compound for 72 hours.

  • Measure cell viability using CellTiter-Glo (luminescence).

  • Validation Check: If the biochemical log(kinact​/KI​) is high (>4.0) but the TMD8 IC50​ is poor (>1 µM), the cyclobutyl derivative is likely suffering from efflux pump (MDR1) susceptibility[1].

Protocol 4: Whole Blood CD69 Activation Assay

Purpose: Confirm that the free-fraction of the drug remains active in the presence of high serum protein binding.

  • Stimulate isolated human whole blood with anti-IgM to induce B-cell activation.

  • Co-incubate with the inhibitor for 18 hours.

  • Quantify the expression of the CD69 activation marker on CD19+ B-cells using flow cytometry.

  • Validation Check: Cyclobutyl analogs with high lipophilicity may bind heavily to plasma proteins. A drop-off in potency between Step 3 (TMD8) and Step 4 (Whole Blood) necessitates re-evaluating the tPSA and overall lipophilicity of the linker[1].

References

  • [2] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. PMC (NIH). URL:

  • [1] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry (ACS Publications). URL:

  • [4] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC (NIH). URL:

  • [3] Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. PubMed (NIH). URL:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Executive Summary: A Proactive Approach to Safety and Compliance Hazard Assessment and Characterization Direct, comprehensive hazard data for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is limited. However, an analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Proactive Approach to Safety and Compliance

Hazard Assessment and Characterization

Direct, comprehensive hazard data for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is limited. However, an analysis of closely related chlorinated pyrazolo[1,5-a]pyrazine derivatives allows for a presumptive hazard assessment, which is critical for establishing safe handling and disposal protocols.[2]

Presumptive Hazards Based on Analogous Compounds:

  • Acute Oral Toxicity: Likely harmful if swallowed (corresponds to GHS Acute Toxicity Category 4).[2]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation (GHS Category 2).[2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of its powder form (GHS STOT SE Category 3).[2]

  • Environmental Hazard: As a nitrogen-containing heterocyclic compound, it may exhibit high solubility and persistence in aquatic environments if improperly released.[4][5] Chlorinated organic compounds are frequently subject to stringent environmental regulations due to their potential for toxicity and bioaccumulation.[6]

Compound Profile: 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
CAS Number 1595541-80-2
Molecular Formula C₁₀H₁₀ClN₃
Physical Form Powder
Presumed Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant, Potential Aquatic Toxicity[2][3][4]
Recommended Disposal Path Licensed Hazardous Waste Contractor (Incineration)[7][8]

Regulatory Compliance: Navigating the Framework

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics."

  • Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists). As a research chemical, 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is not explicitly on these lists.

  • Characteristic Wastes: Waste is considered hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity .

    • Toxicity: This is the most probable characteristic for this compound. The EPA uses the Toxicity Characteristic Leaching Procedure (TCLP) to determine if a waste leaches specific toxic constituents above regulatory limits.[9] Due to its bioactive scaffold and chlorinated nature, it is prudent to manage this compound as a toxic hazardous waste.

Therefore, all waste streams containing this compound must be managed as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department for specific local and state regulations, which may be more stringent than federal rules.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of generation to final disposal. The fundamental principle is waste segregation: never mix hazardous waste with non-hazardous waste like regular trash or sewer-disposed liquids.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the correct PPE to mitigate the risks of exposure identified in the hazard assessment.

  • Hand Protection: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities of the powder outside of a chemical fume hood, a respirator with a particulate filter (e.g., N95) may be necessary.[11]

Step 2: Segregate and Collect Waste Streams

Proper segregation at the source is the cornerstone of effective laboratory waste management. Prepare separate, clearly labeled containers for each waste stream.

  • Unused/Expired Pure Compound: Collect the original container with any remaining solid. If transferring, scrape the solid into a new, clean, and compatible container (e.g., amber glass jar with a screw cap).

  • Grossly Contaminated Labware: This includes items like weigh boats, spatulas, or vials with visible powder residue. These items should be placed directly into a designated solid hazardous waste container.

  • Contaminated Consumables: This stream includes gloves, bench paper, and wipes used during handling or for minor spill cleanup. These should be collected in a separate, sealed plastic bag or a lined container designated for solid chemical waste.[12]

  • Empty Containers: The original container, even if "empty," must be disposed of as hazardous waste, as it will contain residual chemical. Do not rinse the container into the sink.[13]

Step 3: Containerization and Labeling

All hazardous waste must be accumulated in containers that are compatible with the chemical, in good condition, and securely sealed.

  • Select a Container: Use a wide-mouth glass or polyethylene container with a secure, leak-proof lid for solid waste.

  • Apply a Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste.

  • Complete the Label: Fill out the label completely and accurately:

    • Generator Information: Your name, lab, and contact information.

    • Chemical Contents: List "4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine" and its approximate percentage. List any other contaminants (e.g., solvents on a wipe).

    • Hazards: Tick the boxes for "Toxic" and "Irritant."

Step 4: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • The SAA must be at or near the point of generation.

  • The container must be kept closed except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Once the container is full, contact your institution's EHS department for pickup.

Step 5: Final Disposal by a Licensed Contractor

Your institution's EHS department will arrange for a licensed hazardous waste disposal company to transport the waste off-site.

  • Method of Disposal: The standard and most effective disposal method for this type of chlorinated organic compound is high-temperature incineration . This process ensures the complete destruction of the molecule, preventing its release into the environment.[7][8]

  • Documentation: Ensure you receive and retain all copies of the hazardous waste manifest. This document is the legal record of your waste's journey from your lab to its final disposal site.

Emergency Procedures for Spills and Exposures

Accidents can happen. Immediate and correct action is crucial.

  • Minor Spill (Powder):

    • Alert others in the immediate area.

    • If safe to do so, gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Moisten the material slightly if appropriate.[11]

    • Carefully sweep the material into a designated hazardous waste container.[11]

    • Clean the area with a detergent and water, collecting the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent entry to the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposition A Identify Waste: 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine B Assess Hazards: - Toxic (Oral) - Skin/Eye Irritant - Environmental Hazard A->B C Don Personal Protective Equipment (PPE) B->C D Pure Chemical & Contaminated Solids C->D E Contaminated Consumables (Gloves, Wipes) C->E F Empty Containers C->F G Select & Prepare Compatible Container D->G E->G F->G H Complete & Affix Hazardous Waste Label G->H I Store in Designated Satellite Accumulation Area H->I J Request Pickup by Institutional EHS I->J K Transport by Licensed Hazardous Waste Vendor J->K L Final Disposal via High-Temperature Incineration K->L

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

In the dynamic landscape of drug discovery and development, novel heterocyclic compounds like 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine are instrumental. As researchers, our pursuit of scientific advancement must be i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, novel heterocyclic compounds like 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine are instrumental. As researchers, our pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established principles of chemical hygiene and risk mitigation. While a specific Safety Data Sheet (SDS) for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is not publicly available, a thorough hazard analysis based on its chemical structure—a chlorinated heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class—allows for the formulation of robust safety protocols.

The pyrazolo[1,5-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently associated with significant biological activity, including anticancer and protein kinase inhibitory effects.[1][2][3] The presence of a chlorine atom on this heterocyclic system further suggests that the compound should be handled with caution, as halogenated organic compounds can present a range of health hazards.[4] For instance, a related compound, 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, is classified as an acute toxicant, a skin and eye irritant, and may cause specific target organ toxicity.[5] Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is warranted.

Hazard Assessment and Risk Mitigation

Given the nature of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine as a fine powder[6], the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The biological activity of pyrazolo[1,5-a]pyrimidine derivatives underscores the need to prevent systemic exposure.[1]

Table 1: Summary of Potential Hazards and Corresponding PPE

Potential Hazard Route of Exposure Recommended Personal Protective Equipment (PPE)
Acute Toxicity Inhalation, Dermal, IngestionNIOSH-approved respirator, chemical-resistant gloves, lab coat, chemical splash goggles, face shield
Skin Irritation/Corrosion DermalChemical-resistant gloves (Nitrile or Neoprene), lab coat
Eye Irritation/Damage OcularChemical splash goggles, face shield
Respiratory Irritation InhalationUse in a certified chemical fume hood, NIOSH-approved respirator

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical, mitigating the risk of exposure.[7][8]

Core PPE Requirements:
  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[9] For procedures with a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with goggles.[10]

  • Hand Protection : Nitrile or neoprene gloves are recommended for handling 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.[8][9] It is crucial to double-glove when handling the solid compound or solutions. Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contamination is suspected.[11]

  • Body Protection : A knee-length laboratory coat with long sleeves and snug-fitting cuffs is required.[9] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advisable.

  • Respiratory Protection : All manipulations of powdered 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine that could generate dust must be performed within a certified chemical fume hood.[12] If engineering controls are insufficient or during a spill clean-up outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound, from initial preparation to final waste disposal, is critical for ensuring a safe laboratory environment.

Experimental Workflow and PPE Integration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Core PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles weigh Weigh Compound in Chemical Fume Hood prep_ppe->weigh Proceed to weighing dissolve Dissolve in Solvent in Fume Hood weigh->dissolve Transfer solid reaction_setup Set up Reaction Apparatus (e.g., Schlenk line) dissolve->reaction_setup transfer Transfer Solution via Cannula or Syringe reaction_setup->transfer quench Quench Reaction & Workup transfer->quench waste_collection Collect Chlorinated Waste in Designated Container quench->waste_collection decontaminate Decontaminate Glassware and Surfaces waste_collection->decontaminate doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe

Caption: Experimental workflow for handling 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

Step-by-Step PPE Protocol:

Donning (Putting On) PPE:

  • Lab Coat : Put on a clean, properly fitting lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Respirator (if required) : Perform a fit check and don the respirator.

  • Eye and Face Protection : Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles : Remove the face shield (if used), followed by the goggles, from the back of your head.

  • Lab Coat : Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated outside folded inward.

  • Inner Gloves : Remove the inner pair of gloves using the same technique as for the outer pair.

  • Respirator (if used) : Remove the respirator.

  • Hand Hygiene : Thoroughly wash your hands with soap and water.[11]

Disposal Plan: Managing Chlorinated Waste

Chlorinated organic compounds require specific disposal procedures to prevent environmental contamination.[13]

  • Waste Segregation : All solid waste contaminated with 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine (e.g., gloves, weigh paper, contaminated wipes) and liquid waste (e.g., reaction mixtures, solvent rinses) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling : The waste container must be labeled "Halogenated Organic Waste" and list all chemical constituents, including 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of chlorinated waste down the drain or in regular trash.[14]

Emergency Procedures

Spills:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.

    • Collect the contaminated absorbent material in a sealed bag and place it in the halogenated solid waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the substance is flammable or the spill is large.

    • Contact your institution's EHS or emergency response team.[12]

Exposure:

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[12]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and responsibly handle 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • 4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | 1595541-80-2 - MilliporeSigma. (n.d.).
  • 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid — Chemical Substance Information. (n.d.).
  • A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line | Request PDF - ResearchGate. (2021, January 2).
  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed. (2020, September 15).
  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.).
  • Tandem catalysis enables chlorine-containing waste as chlorination reagents - Infoscience. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021, July 14).
  • Safety data sheet - BASF Agro. (2025, August 4).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.).
  • Methods development Methods developed for the possible elimination of chlorinated wastes and the approach described in this work in which various chlorinated wastes are employed as chlorination reagents for the synthesis of fine chemicals, with concomitant mineralization of the hydrocarbon component. - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Essential PPE for Protection Against Liquid Chemicals | WorkSafe GEAR Australia. (2025, December 18).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis - Scribd. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • GUIDELINES FOR SAFE LABORATORY PRACTICES. (n.d.).
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
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Reactant of Route 2
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
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